3-(4-Fluorophenyl)-1h-indole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIPMRWCFOHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541130 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101125-32-0 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101125-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-indole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules, most notably as a key intermediate in the production of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1][2] Furthermore, its core structure is utilized in the development of potent and selective sigma receptor ligands, which are targets for neurological and psychiatric disorders.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, predicted values based on computational models provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.23 g/mol | [2] |
| Melting Point | 96-98 °C | [2][4] |
| Boiling Point | 390.5 ± 25.0 °C (Predicted) | [2] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 16.49 ± 0.30 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1][2] |
| Appearance | Pale yellow to light beige solid. | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): δ 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m), 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m).[4]
-
¹³C-NMR (101 MHz, CDCl₃): δ 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.[4]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₄H₉FN [M - H]⁻: 210.0725; found: 210.0758.[4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a palladium-catalyzed direct arylation of 1H-indole.[1]
Materials:
-
1H-Indole
-
4-Bromo-1-fluorobenzene (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Degassed water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a screw-cap vial, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the aryl halide (1.20 mmol), and 1H-indole (1.0 mmol) in degassed water (2 mL).
-
Stir the mixture vigorously at 110 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to yield this compound.[4]
Biological Activity and Signaling Pathways
While this compound itself is primarily known as a synthetic intermediate, its core structure is integral to the biological activity of several important pharmaceutical compounds.
Role in Fluvastatin and HMG-CoA Reductase Inhibition
This compound is a foundational building block in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, Fluvastatin effectively lowers cholesterol levels in the body. The this compound moiety forms the core lipophilic region of the Fluvastatin molecule, which is crucial for its binding to the active site of HMG-CoA reductase.
Precursor to Sigma Receptor Ligands
The this compound scaffold is also employed in the synthesis of selective sigma receptor ligands.[3] Sigma receptors, including the σ₁ and σ₂ subtypes, are involved in various cellular functions and are implicated in a range of neurological and psychiatric conditions. Derivatives of this compound have been shown to exhibit high affinity and selectivity for the σ₂ receptor.[3] These ligands are being investigated for their potential as therapeutic agents for cancer and neurodegenerative diseases. The indole nitrogen provides a key point for substitution to modulate the pharmacological properties of these ligands.
Conclusion
This compound is a versatile and valuable molecule in the field of drug discovery and development. Its chemical properties and reactivity make it an ideal starting material for the synthesis of complex therapeutic agents. While its direct biological activity is not extensively studied, its integral role as the core structure of potent HMG-CoA reductase inhibitors and selective sigma receptor ligands underscores its importance. Further research into the direct biological effects of this compound and its simpler derivatives may unveil new therapeutic opportunities.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
3-(4-Fluorophenyl)-1h-indole CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-indole is a synthetic heterocyclic compound belonging to the indole family. Its structure, featuring a fluorinated phenyl group at the 3-position of the indole core, makes it a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological activities, serving as a technical resource for researchers in drug discovery and development. The CAS number for this compound is 101125-32-0 .[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound is presented below:
Structure:
Molecular Formula: C₁₄H₁₀FN[2][3]
Molecular Weight: 211.23 g/mol [2][3]
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 101125-32-0 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀FN | [2][3] |
| Molecular Weight | 211.23 g/mol | [2][3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 96-99 °C | [4] |
| Boiling Point | 390.5±25.0 °C (Predicted) | [2] |
| Density | 1.232±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction. A detailed experimental protocol is as follows:
General Procedure for the Synthesis of 3-Phenyl-1H-indoles: [4]
-
Reaction Setup: In a screw-cap vial under an air atmosphere, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 equivalents), the appropriate aryl halide (1.2 equivalents), and the corresponding indole (1.0 equivalent).
-
Solvent Addition: Add degassed H₂O (to achieve a 0.5 M concentration of the indole).
-
Reaction Conditions: Vigorously stir the reaction mixture at 110 °C for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between 1M HCl and ethyl acetate.
-
Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a light yellow solid.[4]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]
-
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m), 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m).
-
¹³C-NMR (101 MHz, CDCl₃) δ (ppm): 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.
Mass Spectrometry (MS): [4]
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₄H₉FN [M − H]⁻: 210.0725; found: 210.0758.
Biological Activity and Potential Applications
This compound is recognized as a key intermediate in the synthesis of pharmacologically active molecules.
Sigma Receptor Ligands
This compound is utilized as a reagent in the synthesis of indole-based sigma receptor ligands.[5] Sigma receptors, including the σ₁ and σ₂ subtypes, are involved in a variety of neurological processes and are targets for the treatment of neuropsychiatric disorders and cancer.
HMG-CoA Reductase Inhibition
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Putative Signaling Pathway Interactions
Based on its known utility in the synthesis of sigma receptor ligands and HMG-CoA reductase inhibitors, the following diagram illustrates the potential signaling pathways that derivatives of this compound may modulate.
Caption: Potential signaling interactions of this compound derivatives.
References
- 1. CAS # 101125-32-0, this compound - chemBlink [ww.chemblink.com]
- 2. 3-(4-FLUORO-PHENYL)-1H-INDOLE | 101125-32-0 [chemicalbook.com]
- 3. SDS of this compound, Safety Data Sheets, CAS 101125-32-0 - chemBlink [ww.chemblink.com]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a fluorophenyl group at the 3-position of the indole ring, as in 3-(4-Fluorophenyl)-1H-indole, can significantly influence its physicochemical properties and biological activity. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic parameters.
This compound has been identified as a key intermediate in the synthesis of pharmaceutically important molecules, including sigma receptor ligands and the synthetic HMG-CoA reductase inhibitor, Fluvastatin[1]. Its versatile chemical nature and the biological significance of the 3-arylindole motif have prompted investigations into its potential therapeutic applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for guiding further drug development efforts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Melting Point | 96-99 °C | [3][4] |
| Appearance | Light yellow solid | [3][4] |
| Predicted Boiling Point | 390.5 ± 25.0 °C | ChemicalBook |
| Predicted Density | 1.232 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 16.49 ± 0.30 | ChemicalBook |
| XlogP3 | 4.0 | [2] |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 1 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with palladium-catalyzed direct arylation being a prominent and efficient approach.
Palladium-Catalyzed Direct C-H Arylation
A highly regioselective synthesis of this compound has been reported via a palladium-catalyzed direct C-H functionalization of indole with 4-fluoro-iodobenzene. This method offers a straightforward route to the target compound from readily available starting materials.
Experimental Protocol:
-
Reactants and Reagents:
-
Indole
-
4-Fluoro-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Degassed Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
-
-
Procedure:
-
In a screw-cap vial, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), 4-fluoro-iodobenzene (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.
-
The reaction mixture is vigorously stirred at 110 °C for 18 hours.
-
After cooling to room temperature, the mixture is partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (from 100:0 to 90:10) to yield this compound as a light yellow solid.
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m), 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m).[3][4]
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.[3][4]
-
HRMS (ESI): m/z calculated for C₁₄H₉FN [M − H]⁻: 210.0725; found: 210.0758.[3][4]
Synthesis Workflow
Biological Activity and Potential Applications
While comprehensive biological data for this compound is limited in publicly accessible literature, the broader class of 3-phenyl-1H-indoles has demonstrated a range of biological activities.
Antimycobacterial Activity
A study investigating a series of 3-phenyl-1H-indoles for their in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains was identified. Although the synthesis of this compound (designated as compound 3d in the study) was detailed, its specific minimum inhibitory concentration (MIC) was not explicitly stated in the provided excerpts[3][4]. The study did, however, highlight that other members of this class of compounds exhibited promising antimycobacterial activity.
Intermediate for Drug Synthesis
This compound serves as a valuable building block in the synthesis of more complex and biologically active molecules.
-
Fluvastatin: It is a key reagent in the preparation of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used as an antilipemic agent to lower cholesterol and prevent cardiovascular disease[1].
-
Sigma Receptor Ligands: This compound is also utilized in the synthesis of indole-based sigma receptor ligands. Sigma receptors are implicated in a variety of neurological and psychiatric conditions, making their ligands potential therapeutic agents for these disorders[1].
Mechanism of Action and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the precise mechanism of action or the signaling pathways modulated by this compound. The biological effects of its downstream products, such as Fluvastatin, are well-characterized (inhibition of HMG-CoA reductase). However, the intrinsic biological activity and molecular targets of the parent compound remain an area for future investigation.
Pharmacokinetics and ADME Profile
Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not currently available in the reviewed literature. Such studies would be essential to evaluate its potential as a drug candidate.
Conclusion and Future Directions
This compound is a synthetically accessible indole derivative with established utility as a chemical intermediate in the pharmaceutical industry. The palladium-catalyzed direct arylation provides an efficient route for its synthesis. While preliminary data on the antimycobacterial potential of the broader 3-phenyl-1H-indole class is encouraging, a thorough biological evaluation of this compound itself is warranted.
Future research should focus on:
-
Elucidating the complete historical timeline of its first synthesis and discovery.
-
Conducting comprehensive in vitro and in vivo studies to determine its full biological activity profile, including potential anticancer, anti-inflammatory, and neuroprotective effects.
-
Investigating its mechanism of action and identifying its specific molecular targets and signaling pathways.
-
Performing detailed pharmacokinetic and toxicological studies to assess its drug-like properties.
Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing indole derivative.
References
- 1. Indole is an inter-species biofilm signal mediated by SdiA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. warf.org [warf.org]
An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)-1H-indole is a synthetic indole derivative that has garnered interest for its biological activities, most notably its antimycobacterial properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available experimental data on the compound and its structural analogs. The document details its antimycobacterial efficacy, cytotoxicity profile, and discusses potential molecular targets within Mycobacterium tuberculosis. Furthermore, this guide outlines the experimental protocols for the key assays cited and includes visualizations of experimental workflows and a putative signaling pathway to facilitate a deeper understanding of its biological effects.
Biological Activity and Efficacy
The primary and most directly evidenced biological activity of this compound is its inhibitory effect on the growth of Mycobacterium tuberculosis (Mtb). While the broader class of 3-phenylindoles has been explored for various therapeutic applications, the specific fluorinated analog is notable for its antimycobacterial potential.
Antimycobacterial Activity
Research has demonstrated that this compound is an in vitro inhibitor of Mtb growth[1][2][3]. Studies on a series of 20 1H-indoles identified this compound as having activity against the H37Rv strain of M. tuberculosis[1][2][3]. The exploration of related phenylindole scaffolds suggests that these compounds may act via novel mechanisms of action, as they do not exhibit cross-resistance with first-line tuberculosis drugs[1][4].
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated in mammalian cell lines to assess its potential for therapeutic use. In one study, the compound was tested for its effects on HepG2 (human liver cancer cell line) and Vero (kidney epithelial cells from an African green monkey) cells[1].
Table 1: Quantitative Data on the Biological Activity of this compound and Related Compounds
| Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |
| This compound | In vitro growth inhibition | Mycobacterium tuberculosis H37Rv | MIC | 118.4 µM | [2] |
| This compound | Cytotoxicity | HepG2, Vero | Concentration Tested | 30 µM | [1] |
| Related N-phenylindole derivative (Compound 45) | In vitro growth inhibition | Mycobacterium tuberculosis H37Rv | MIC | 0.0625 µg/mL | [5][6] |
| Related N-phenylindole derivative (Compound 58) | In vitro growth inhibition | Mycobacterium tuberculosis H37Rv | MIC | 0.125 µg/mL | [5][6] |
Putative Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the reviewed literature. However, studies on structurally related phenylindole derivatives provide insights into potential pathways. It is suggested that this class of compounds may act through a novel mechanism distinct from existing antimycobacterial agents[1][4].
Potential Inhibition of Polyketide Synthase 13 (Pks13)
One of the promising putative targets for phenylindole derivatives in M. tuberculosis is Polyketide Synthase 13 (Pks13)[5][6]. Pks13 is an essential enzyme involved in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall[5]. Inhibition of Pks13 disrupts the formation of this protective outer layer, leading to bacterial death. Structure-activity relationship studies on N-phenylindole derivatives have identified potent inhibitors of Mtb that are believed to target the Pks13-TE domain[5][6]. While this has not been directly confirmed for this compound, it represents a plausible mechanism of action given the structural similarities.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound was determined using a whole-cell assay against the Mtb H37Rv strain[2].
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.
-
Assay Procedure:
-
The compound is dissolved in DMSO and serially diluted in a 96-well plate.
-
The mycobacterial suspension is added to each well.
-
Isoniazid is used as a positive control.
-
Plates are incubated at 37°C for a specified period.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1 H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 3-(4-Fluorophenyl)-1H-indole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The synthetic derivative, 3-(4-Fluorophenyl)-1H-indole, represents a promising starting point for drug discovery endeavors. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. We will explore detailed methodologies for computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict potential biological targets and bioactivity. Furthermore, this guide outlines key experimental protocols for the validation of these in silico predictions, focusing on cell viability and kinase inhibition assays. Visual workflows and data presentation are structured to offer a clear and actionable guide for researchers in the field of drug development.
Introduction to this compound
Indole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorophenyl group at the 3-position of the indole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity and target specificity. Understanding the bioactivity of this compound is a crucial step in harnessing its therapeutic potential. In silico prediction methods offer a rapid and cost-effective approach to hypothesize biological targets and guide further experimental investigation.
In Silico Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and optimizing lead structures.
Experimental Protocol: QSAR Model Development
-
Data Collection and Curation:
-
Compile a dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific biological target.
-
Ensure data consistency and handle missing values appropriately.
-
Standardize chemical structures.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its chemical structure (e.g., topological, geometrical, electronic, and physicochemical properties).
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used for external validation.
-
-
Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) to build the QSAR model.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness and predictive ability.
-
External Validation: Evaluate the model's predictive performance on the independent test set. Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model can make reliable predictions. This ensures that predictions for new compounds, like this compound, are trustworthy.
-
Logical Relationship: QSAR Modeling Workflow
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and understanding the molecular interactions that govern binding affinity.
Experimental Protocol: Molecular Docking
-
Target and Ligand Preparation:
-
Target: Obtain the 3D structure of the potential protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Binding Site Identification:
-
Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.
-
The software employs a scoring function to estimate the binding affinity for each pose.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
The docking score provides a qualitative estimate of the binding affinity.
-
-
Virtual Screening (Optional):
-
Dock a library of compounds, including this compound and its analogs, against the target protein to prioritize candidates for experimental testing.
-
Experimental Workflow: Molecular Docking
Potential Signaling Pathways and Biological Targets
Based on the known bioactivities of indole derivatives, several signaling pathways and protein families are predicted as potential targets for this compound.
Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology. Many indole derivatives have been shown to inhibit various kinases. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.
Signaling Pathway: PI3K/Akt/mTOR
Experimental Validation
In silico predictions must be validated through rigorous experimental testing. The following are key assays to assess the bioactivity of this compound.
Cell Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assays
If in silico predictions suggest that this compound targets a specific kinase, its inhibitory activity must be confirmed biochemically.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a kinase assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of the target kinase (e.g., EGFR, Aurora Kinase B, PIM1) and its specific substrate peptide.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits like ADP-Glo™ are commonly used.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the bioactivity of different compounds.
Table 1: Representative Bioactivities of Indole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| Indole-A | A549 (Lung) | MTT | 5.2 |
| Indole-B | MCF-7 (Breast) | MTT | 8.9 |
| Indole-C | HCT116 (Colon) | MTT | 2.1 |
| Indole-D | K562 (Leukemia) | MTT | 0.5 |
Note: The data presented are for representative indole derivatives and are intended for illustrative purposes. Specific bioactivity data for this compound needs to be determined experimentally.
Table 2: Representative Inhibitory Activities of Indole Derivatives Against Protein Kinases
| Compound ID | Kinase Target | Assay Type | IC50 (nM) |
| Indole-X | EGFR | Luminescence | 150 |
| Indole-Y | Aurora Kinase B | TR-FRET | 45 |
| Indole-Z | PIM1 | Luminescence | 200 |
Note: The data presented are for representative indole derivatives and are intended for illustrative purposes. Specific kinase inhibition data for this compound needs to be determined experimentally.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction and experimental validation of the bioactivity of this compound. By integrating computational methods like QSAR and molecular docking with experimental assays, researchers can efficiently identify potential biological targets and elucidate the mechanism of action of this promising compound. The detailed protocols and workflows presented herein are designed to facilitate a structured and effective approach to the discovery and development of novel indole-based therapeutics.
The Emerging Potential of the 3-(4-Fluorophenyl)-1H-indole Scaffold: A Technical Guide for Drug Discovery
For Immediate Release
The 3-(4-fluorophenyl)-1H-indole core is a promising pharmacophore demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of its pharmacological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action, intended for researchers, scientists, and professionals in drug development.
Synthesis of the Core Scaffold
The foundational this compound structure is primarily synthesized via palladium-catalyzed direct arylation. This method involves the C-H functionalization of an indole with an aryl halide.[1]
Detailed Synthetic Protocol
A general and efficient procedure for the synthesis of 3-phenyl-1H-indoles, including the this compound variant, has been established.[1] In a typical reaction, a mixture of palladium(II) acetate (Pd(OAc)2), bis(diphenylphosphino)methane (dppm), and lithium hydroxide monohydrate (LiOH·H2O) is used in water as a solvent. The appropriate indole and aryl halide are added to this catalytic system and stirred vigorously at an elevated temperature (typically 110 °C) for several hours.[1] Following the reaction, the mixture is cooled and partitioned between an acidic solution and an organic solvent, such as ethyl acetate. The organic layers are then combined, dried, and concentrated. The final product is purified using flash column chromatography.[1]
Anticancer Activity
Derivatives of the this compound scaffold have exhibited potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, modulation of the MDM2-p53 pathway, and inhibition of key kinases involved in cancer progression.
Quantitative Anticancer Data
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4b | MCF-7 | GI50 | <0.1 | [2] |
| 4b | MDA-MB-231 | GI50 | 45.8 | [2] |
| (R)-5a | U-2 OS (p53wt) | Ki (MDM2) | ~1 | [3] |
| (R)-6a | SJSA-1 (p53wt) | KD (MDM2) | ~1 | [3] |
| 12 | Various | IC50 | 0.22 - 1.80 | [4] |
| 13 | Various | IC50 (nmol/L) | 2 - 11 | [4] |
| 8 | Various | IC50 | 0.05 (50 nmol/L) | [4] |
| 9 | Various | IC50 | Potent | [4] |
| 10 | Various | IC50 | 2 - 11 | [4] |
| 11 | Various | IC50 | 2 - 11 | [4] |
| 33a | - | IC50 (Topoisomerase) | 15.43 | [4] |
| 33b | - | IC50 (Topoisomerase) | 20.53 | [4] |
| 10b | A549 | IC50 | 0.012 | [5] |
| 10b | K562 | IC50 | 0.010 | [5] |
| 11h | K562 | IC50 | 0.06 | [5] |
Key Anticancer Mechanisms and Signaling Pathways
1. Tubulin Polymerization Inhibition: Several indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[6][7][8][9][10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Arylindole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-arylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile nature allows for structural modifications that can be fine-tuned to interact with a variety of biological targets, leading to the development of potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of 3-arylindole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases.
Synthesis of 3-Arylindole Derivatives
The synthesis of 3-arylindoles can be achieved through various strategies, with the Fischer indole synthesis and Suzuki or Heck cross-coupling reactions being the most prominent.
Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Experimental Protocol: Fischer Indole Synthesis of a 3-Arylindole Derivative
-
Hydrazone Formation: A mixture of an appropriate phenylhydrazine hydrochloride (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is filtered, washed with cold ethanol, and dried.
-
Cyclization: The dried phenylhydrazone (1.0 eq) is added to a polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. The mixture is heated to 80-120°C for 1-3 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated crude product is filtered, washed with water, and dried. The crude 3-arylindole is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[1]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce the aryl group at the C3 position of the indole ring.
Experimental Protocol: Suzuki Coupling for 3-Arylindole Synthesis
-
Reaction Setup: To a solution of 3-bromoindole (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a solvent mixture such as 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 8-12 hours. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 3-arylindole.
Biological Activities and Structure-Activity Relationships (SAR)
3-Arylindole derivatives have demonstrated a wide array of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data and SAR insights.
Anticancer Activity
A significant area of research for 3-arylindole derivatives is in oncology. Many of these compounds exhibit potent cytotoxic activity against various cancer cell lines, often through the inhibition of tubulin polymerization or the modulation of key signaling pathways.
Table 1: Anticancer Activity of Selected 3-Arylindole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| BPR0L075 | Various | 0.01 - 0.1 | Tubulin Polymerization Inhibitor | [2] |
| Compound 6a | HT29, HepG2, HCT116, T98G | Nanomolar range | Not specified | [3] |
| Compound 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | Not specified | [3] |
| Compound 9 | Various | Potent | Tubulin Inhibitor | [3] |
| Compound 25 | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | Not specified | [3] |
| Compound 34 | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | Topoisomerase I Inhibitor | [3] |
| Compound 35a | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | Topoisomerase I Inhibitor | [3] |
| Compound 35b | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | Topoisomerase I Inhibitor | [3] |
| ATI-10 | MCF-7 | 0.034 | Tubulin Polymerization Inhibitor | [4] |
| ATI-16 | MCF-7 | Potent | Tubulin Polymerization Inhibitor | [4] |
| ATI-21 | MCF-7 | <0.05 | Tubulin Polymerization Inhibitor | [4] |
| ATI-22 | MCF-7 | <0.05 | Tubulin Polymerization Inhibitor | [4] |
| Compound 27 | T47D, BT549, MDA-MB-231 | 0.04, 3.17, 6.43 | Tubulin Polymerization Inhibitor | [5] |
| Compound 7k | HeLa | 8.7 | Tubulin Polymerization Inhibitor | [6] |
| Compound 3a | SGC7901, KB, HT1080 | 0.0123, 0.0135, 0.0251 | Tubulin Polymerization Inhibitor | [7] |
| Compound 35a | A549, HeLa, MCF-7, HCT116 | 0.51, 0.65, 0.71, 0.99 | Tubulin Polymerization Inhibitor | [7] |
| Compound 3b | A549 | 0.48 | Inhibition of RNAPII CTD phosphorylation | [8] |
| Compound 2c | HepG2 | 13.21 | Inhibition of RNAPII CTD phosphorylation | [8] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution on the 3-Aryl Ring: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, is often associated with potent tubulin polymerization inhibitory activity.
-
Substitution on the Indole Core: Modifications at the N1 position with amide or carbamate functionalities can lead to potent antiproliferative agents.[2] Substitution at the C5 position with electron-donating groups like methyl or methoxy can enhance cytotoxicity, while halogen atoms may decrease it.[4]
-
Linker between Indole and 3-Aryl Group: While a carbonyl linker is common, it is not always essential for activity. Replacing it with a sulfide or oxygen atom has been shown to improve cytotoxic potency in some cases.[2]
Experimental Protocol: Tubulin Polymerization Inhibition Assay
-
Tubulin Preparation: Purified tubulin is obtained from bovine brain and stored in a suitable buffer at -80°C.
-
Assay Setup: The assay is performed in a temperature-controlled spectrophotometer. A reaction mixture containing tubulin in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP) is prepared.
-
Compound Addition: The test compound (3-arylindole derivative) at various concentrations is added to the reaction mixture and incubated. A vehicle control (e.g., DMSO) and a known inhibitor (e.g., colchicine) are included.[6]
-
Polymerization Monitoring: Tubulin polymerization is initiated by raising the temperature to 37°C. The change in absorbance at 340 nm is monitored over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.[6]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
3-Arylindole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Selected 3-Arylindole Derivatives
| Compound ID | Assay | IC₅₀ (µM) / % Inhibition | Reference |
| Compound S3 | Carrageenan-induced paw edema (in vivo) | 61.99% inhibition @ 2h | [1] |
| Compound S7 | Carrageenan-induced paw edema (in vivo) | 62.24% inhibition @ 3h | [1] |
| Compound S14 | Carrageenan-induced paw edema (in vivo) | 63.69% inhibition @ 3h | [1] |
| Compound 3m | COX-2 Inhibition | ~1 µM | [9] |
| Compound 4h | COX-2 Inhibition | 0.0533 µM | [10] |
| Compound 4h | 5-LOX Inhibition | 0.4195 µM | [10] |
| Compound 6d | 5-LOX Inhibition | Potent | [10] |
| Compound 6j | 5-LOX Inhibition | Potent | [10] |
| Compound 4e | COX-2 Inhibition | 2.35 µM | [11] |
| Compound 9h | COX-2 Inhibition | 2.422 µM | [11] |
| Compound 9i | COX-2 Inhibition | 3.34 µM | [11] |
| Compound 13d | COX Inhibition (in vivo) | ED₅₀ = 66.5 µmol/kg | [12] |
| Compound 13f | COX Inhibition (in vivo) | ED₅₀ = 73.4 µmol/kg | [12] |
| Compound 13k | COX Inhibition (in vivo) | ED₅₀ = 79.8 µmol/kg | [12] |
| Compound 13o | COX Inhibition (in vivo) | ED₅₀ = 70.5 µmol/kg | [12] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The assay is performed in a reaction buffer containing the enzyme, a heme cofactor, and an indicator. The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The peroxidase activity of the COX enzyme is measured colorimetrically by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are determined from the dose-response curves.
Antimicrobial Activity
Several 3-arylindole derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected 3-Arylindole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 17i | Gram-negative bacteria | 12.5 | [13] |
| Compound 17j | P. putida | 12.5 | [13] |
| Compound 17k | Gram-negative bacteria | 12.5-50 | [13] |
| Compound 17o | Gram-negative bacteria | 12.5 | [13] |
| Compound 3 | E. faecalis, S. aureus, B. subtilis, C. albicans, A. niger | Potent | [14] |
| Compound 4 | Gram-negative bacteria | 25-100 | [14] |
| Compound 5 | Gram-negative bacteria | 25-100 | [14] |
| Compound 7 | Gram-negative bacteria, C. albicans, A. niger, Penicillium sp. | 12.5-25 | [14] |
| Compound 11 | Gram-positive bacteria | 12.5-50 | [14] |
| Compound 12 | Gram-positive bacteria | 12.5-50 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific cell density.
-
Compound Dilution: The 3-arylindole derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of 3-arylindole derivatives are often mediated through their interaction with specific signaling pathways. A key pathway implicated in their anticancer activity is the PI3K/Akt/mTOR/NF-κB pathway.
Caption: PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by 3-arylindole derivatives.
Experimental and Drug Discovery Workflows
The development of novel 3-arylindole derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of 3-arylindole-based drugs.
Conclusion
3-Arylindole derivatives represent a highly promising class of compounds in medicinal chemistry. Their synthetic accessibility and the potential for diverse structural modifications have enabled the development of potent agents with a wide range of biological activities. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective therapies for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of the medicinal chemistry of 3-arylindole derivatives.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular docking investigation of 3-amidoindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. mdpi.com [mdpi.com]
Theoretical studies on the electronic structure of 3-(4-Fluorophenyl)-1h-indole
An In-Depth Technical Guide to the Theoretical Study of the Electronic Structure of 3-(4-Fluorophenyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive theoretical framework for analyzing the electronic structure of this compound. As direct computational studies on this specific molecule are not extensively available in the cited literature, this guide utilizes data and methodologies from published research on structurally analogous indole and 4-fluorophenyl-containing derivatives to illustrate the analytical process and expected outcomes.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The substitution at the C3 position with a fluorophenyl group, as in this compound, is of significant interest as it can modulate the molecule's electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding the electronic structure of such derivatives is paramount for rational drug design, enabling the prediction of molecular reactivity, intermolecular interactions, and metabolic stability.
Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide profound insights into the electronic characteristics of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charge distributions are critical for elucidating reaction mechanisms and predicting sites for electrophilic and nucleophilic attacks.[1][2] This guide details the standard computational protocols for such an investigation and presents representative data from related compounds to model the expected electronic features of this compound.
Experimental Protocols: Computational Methodology
The following protocol outlines the standard computational approach for investigating the electronic structure of indole derivatives. This methodology is based on practices reported in numerous theoretical chemistry studies.[2]
2.1 Software All quantum chemical calculations are typically performed using a comprehensive software package such as Gaussian 09 or a more recent version.[2] Visualization and analysis of the output, including molecular orbitals and electrostatic potential maps, are conducted using companion software like GaussView.
2.2 Geometry Optimization
-
The initial molecular structure of this compound is constructed using a molecular editor.
-
The geometry is then optimized in the gas phase without any symmetry constraints.
-
Density Functional Theory (DFT) is the most common method for this purpose. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is widely used.[3][4][5]
-
A split-valence basis set, such as 6-311G(d,p) or 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost.[3][5]
-
The optimization process is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
2.3 Frequency Calculations
-
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
2.4 Electronic Property Calculations
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated from the optimized structure. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is then determined, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electrophilic and nucleophilic sites of the molecule. The potential is mapped onto the total electron density surface, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[1][6][7]
-
Mulliken Atomic Charges: Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule, providing insight into the intramolecular charge distribution.[8][9]
-
UV-Vis Spectra Simulation: To understand the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the absorption wavelengths (λmax) and oscillator strengths (f).[3]
Logical & Experimental Workflow
The general workflow for a computational study of a molecule's electronic structure is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(4-Fluorophenyl)-1H-indole via Fischer Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2] This application note provides a detailed protocol for the synthesis of 3-(4-Fluorophenyl)-1H-indole, a valuable building block in drug discovery, utilizing the Fischer indole synthesis.
Reaction Principle
The synthesis of this compound proceeds via the reaction of (4-fluorophenyl)hydrazine with a suitable carbonyl compound, in this case, a precursor that will form the C2 and C3 of the indole ring with the desired substitution. The logical carbonyl partner to achieve the 3-(4-fluorophenyl) substitution is 4-fluorophenylacetaldehyde. The reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at elevated temperatures.
The overall reaction is as follows:
(4-Fluorophenyl)hydrazine + 4-Fluorophenylacetaldehyde → this compound
Experimental Protocols
This section outlines a representative protocol for the synthesis of this compound based on established Fischer indole synthesis methodologies.
Materials and Reagents
-
(4-Fluorophenyl)hydrazine hydrochloride
-
4-Fluorophenylacetaldehyde (or a suitable precursor)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (PPA) (approximately 10-20 equivalents by weight relative to the limiting reagent).
-
Begin stirring the PPA and gently heat the flask to around 60-80 °C to reduce its viscosity.
Step 2: Addition of Reactants
-
To the stirring PPA, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq.).
-
Slowly add 4-fluorophenylacetaldehyde (1.0 - 1.2 eq.) to the reaction mixture. Note: Arylacetaldehydes can be unstable; it is advisable to use freshly prepared or purified aldehyde.
Step 3: Reaction
-
Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀FN |
| Molecular Weight | 211.24 g/mol |
| Appearance | Solid |
| Melting Point | 123-125 °C |
| Spectroscopic Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 7.95 (d, 1H), 7.69 (t, 2H), 7.42 (d, 1H), 7.27-7.20 (m, 2H), 7.18-7.11 (m, 3H) |
| ¹³C NMR (CDCl₃) | 161.8 (d, J = 244.0 Hz), 136.4, 132.3 (d, J = 3.3 Hz), 130.6 (d, J = 7.8 Hz), 128.8, 126.3, 122.5, 120.6, 119.8, 117.0, 115.5 (d, J = 21.2 Hz), 111.2 |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The Fischer indole synthesis provides a robust and reliable method for the preparation of this compound. The protocol described herein, utilizing polyphosphoric acid as a catalyst, offers a straightforward approach to obtaining this valuable compound. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This methodology is amenable to adaptation for the synthesis of a wide range of substituted indoles, making it a valuable tool for professionals in drug discovery and development.
References
Application Note and Protocol for the Gram-Scale Synthesis of 3-(4-Fluorophenyl)-1H-indole
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 3-(4-Fluorophenyl)-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis methodology, which involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Introduction
Indole and its derivatives are privileged scaffolds in numerous biologically active compounds and natural products. The 3-aryl-indole moiety, in particular, is a key structural feature in many pharmaceuticals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for the preparation of indoles.[1][2] The reaction proceeds through the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2][4] This application note details a reliable gram-scale synthesis of this compound using phenylhydrazine and (4-fluorophenyl)acetone as starting materials.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Phenylhydrazine + (4-Fluorophenyl)acetone → this compound
Materials and Equipment
Reagents:
-
Phenylhydrazine (≥97%)
-
(4-Fluorophenyl)acetone (≥98%)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
1. Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylhydrazine (10.8 g, 100 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the phenylhydrazine has completely dissolved.
-
Add (4-fluorophenyl)acetone (15.2 g, 100 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
2. Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
3. Characterization
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the final compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phenylhydrazine | 10.8 g (100 mmol) |
| (4-Fluorophenyl)acetone | 15.2 g (100 mmol) |
| Solvent | |
| Glacial Acetic Acid | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~118 °C) |
| Time | 4-6 hours |
| Product | |
| Yield | Typically 60-75% |
| Appearance | Light yellow solid |
| Melting Point | 96-99 °C |
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ: 8.08 (1H, bs), 7.89–7.83 (1H, m), 7.60–7.56 (2H, m), 7.39–7.35 (1H, m), 7.27–7.17 (3H, m), 7.15–7.09 (2H, m) |
| ¹³C NMR (101 MHz, CDCl₃) | δ: 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9, 128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated area.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The protocol described provides a reliable and scalable method for the gram-scale synthesis of this compound. The Fischer indole synthesis is a robust reaction, and the outlined procedure for purification yields a product of high purity suitable for further applications in research and drug development. The provided analytical data can be used as a reference for product characterization.
References
Application Notes and Protocols: 3-(4-Fluorophenyl)-1H-indole as a Precursor for Fluvastatin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase, utilizing 3-(4-Fluorophenyl)-1H-indole as a key precursor. The protocols outlined below are based on established synthetic routes and offer a comprehensive guide for the laboratory-scale preparation of this widely used cholesterol-lowering drug.
Introduction
Fluvastatin is a fully synthetic statin that plays a crucial role in the management of hypercholesterolemia. A critical starting material in its synthesis is this compound. This indole derivative forms the core heterocyclic structure of the Fluvastatin molecule. The subsequent synthetic transformations involve the introduction and elaboration of a side chain containing the pharmacologically active 3,5-dihydroxy heptenoic acid moiety. This document details the synthetic pathway, provides step-by-step experimental protocols, and presents quantitative data for key reaction steps.
Synthetic Pathway Overview
The synthesis of Fluvastatin from this compound can be broadly divided into three main stages:
-
Synthesis of the Key Intermediate: N-isopropylation of this compound followed by a Vilsmeier-Haack reaction to introduce an acrylaldehyde side chain at the 2-position of the indole ring. This yields the pivotal intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.
-
Side Chain Elaboration: An aldol-like condensation of the acrylaldehyde intermediate with the dianion of tert-butyl acetoacetate, followed by a stereoselective reduction of the resulting keto-alcohol.
-
Final Product Formation: Hydrolysis of the tert-butyl ester to yield the final active pharmaceutical ingredient, Fluvastatin sodium.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Stage 1: Synthesis of the Key Intermediate
This stage focuses on the preparation of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.
Protocol 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole
-
Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl2) (0.43 mol) in a minimal amount of boiling ethyl alcohol.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold dilute hydrochloric acid with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to yield the pure indole derivative.[1]
Protocol 3: Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
-
Cool a solution of phosphorus oxychloride (POCl3) (2.5 equiv) in acetonitrile (CH3CN) to -5 °C.
-
Add a solution of crude 3-(N-Methyl-N-phenylamino)acrolein (2.1 equiv) in CH3CN over 45 minutes, maintaining the internal temperature at 5-7 °C.
-
Stir the mixture at 5-7 °C for 10 minutes.
-
Add 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1 equiv) over 10 minutes.
-
Heat the reaction mixture to reflux (83 °C) for 3 hours.
-
Cool the mixture to 22 °C and slowly add water over 15 minutes.
-
Stir the mixture at 35-50 °C for 30 minutes, then heat to 50-55 °C for 1.5 hours.
-
Cool the solution to 22 °C and stir for 15 minutes.
-
Collect the separated solid by vacuum filtration, wash with water, and dry under vacuum for 6 hours to obtain the final product.[1]
Stage 2 & 3: Side Chain Elaboration and Final Product Formation (Improved One-Pot Process)
An improved manufacturing process has been developed that combines the condensation and reduction steps into a "one-pot" synthesis, which increases the overall yield and reduces the number of solvents required.[2]
Protocol 4: One-Pot Synthesis of Fluvastatin tert-butyl ester and Hydrolysis to Fluvastatin Sodium
-
Dianion Formation:
-
To a solution of tert-butyl acetoacetate in an appropriate solvent (e.g., 2-methyltetrahydrofuran), add sodium hydride at around 0 °C, followed by stirring.
-
Cool the mixture to a low temperature (e.g., -78 °C) and add n-butyllithium dropwise, then continue stirring.
-
-
Condensation:
-
To the dianion solution, add a solution of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde in the same solvent dropwise at a low temperature.
-
Allow the reaction to proceed for a specified time.
-
-
Low-Temperature Reduction:
-
Without isolating the intermediate, perform a low-temperature reduction of the keto-alcohol. (Specific reducing agents and conditions are proprietary but may involve borohydride reagents).
-
-
Hydrolysis to Fluvastatin Sodium:
-
Charge a round bottom flask with the crude Fluvastatin tert-butyl ester, t-butanol, and a solution of sodium hydroxide in water.
-
Stir the mixture at room temperature for approximately 6 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water and re-evaporate.
-
Extract the aqueous solution with a suitable organic solvent (e.g., t-butyl methyl ether) to remove impurities.
-
The resulting aqueous solution containing Fluvastatin sodium can be further processed, for example, by freeze-drying.
-
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps.
Table 1: Synthesis of Intermediates
| Reaction Step | Product | Yield (%) |
| Condensation of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 78%[1] |
| Cyclization to Indole | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 80%[1] |
| Vilsmeier-Haack Reaction | (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | 75%[1] |
Table 2: Final Product Formation
| Reaction Step | Product | Yield (%) | Purity (%) |
| Hydrolysis of Fluvastatin t-butyl ester | Fluvastatin Sodium | 96% | 99.58% |
Note: The yield for the one-pot condensation and reduction step is reported to have increased the overall yield by 25% in an improved process, but specific step-wise yields are not publicly detailed.[2]
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis of the key acrylaldehyde intermediate.
References
Application Notes: 3-(4-Fluorophenyl)-1H-indole in Sigma Receptor Ligand Development
Introduction
The 3-(4-fluorophenyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of highly potent and selective ligands for sigma (σ) receptors, particularly the sigma-2 (σ₂) subtype. Sigma receptors, classified as σ₁ and σ₂, are recognized as important targets for therapeutic intervention in a range of pathologies including neurological disorders (e.g., depression, anxiety, Alzheimer's disease), neuropathic pain, and cancer.[1][2] The σ₂ receptor, in particular, is overexpressed in proliferating cancer cells, making it a prime target for both diagnostic imaging and cancer therapy.[1] The incorporation of a 4-fluorophenyl group at the C-3 position of the indole core has proven to be a critical modification for achieving high affinity and selectivity for the σ₂ receptor.[1]
Chemical Structure and Significance
The core structure consists of an indole ring system with a 4-fluorophenyl substituent at the 3-position. This scaffold is typically further functionalized, often at the N-1 position of the indole, with an alkyl chain connected to a distal amine-containing group (e.g., piperazine, piperidine, or tetrahydroisoquinoline). This general structure adheres to the known pharmacophore models for sigma receptor ligands, which include a basic nitrogen atom and two hydrophobic regions.[3] The 4-fluorophenyl group contributes significantly to the hydrophobic interactions within the receptor's binding pocket, and its electronic properties can influence the overall binding affinity and selectivity profile of the ligand.
Applications in Ligand Development
Derivatives based on the this compound scaffold have been instrumental in the discovery of ligands with nanomolar affinity for the σ₂ receptor and significant selectivity over the σ₁ subtype.[1] For example, the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound 9f in associated literature) emerged as a highly potent and selective σ₂ ligand.[1][4] Such selectivity is crucial for minimizing off-target effects and developing targeted therapeutics. The high affinity of these ligands also makes them suitable for development as radiolabeled probes for PET or SPECT imaging to visualize tumors that overexpress σ₂ receptors.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of representative this compound derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | Distal Amine Moiety | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (σ₁ Kᵢ / σ₂ Kᵢ) | Reference |
| 9f | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2948 | 7.45 | 395 | [1] |
| 9i | 1,2,3,4-Tetrahydroisoquinoline | 295 | 11.2 | 26 | [1] |
| 11a | 4-(4-Fluorophenyl)piperidine | 16 | 0.27 | 59 | [5] |
| 14f | Spiro[isobenzofuran-1(3H),4'-piperidine] | 17 | 0.12 | 142 | [5] |
| 15a | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene | 1200 | 2.5 | 480 | [5] |
Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates higher binding affinity. IC₅₀ values from reference[5] are presented here as Kᵢ for consistency, as they are often comparable in competitive binding assays.
Experimental Protocols and Workflows
General Ligand Synthesis Workflow
The synthesis of this compound based sigma receptor ligands typically involves a multi-step process, starting with the functionalization of the indole nitrogen, followed by coupling with a desired distal amine.
Protocol: In Vitro Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for σ₁ and σ₂ receptors using membrane homogenates.[6][7][8]
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig liver membranes (for high σ₁ expression) or rat liver membranes (for σ₂).[6][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Radioligands:
-
Masking Agent (for σ₂ assay): (+)-pentazocine to saturate and block σ₁ sites.[7][8]
-
Non-specific Binding (NSB) Determinand: Haloperidol (10 µM).
-
Test Compound: Serial dilutions of the this compound derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[9]
-
Scintillation Cocktail
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation counter.
2. Assay Procedure:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.
-
σ₁ Receptor Assay:
-
To each well, add 50 µL of assay buffer (for Total Binding) or 10 µM Haloperidol (for NSB) or the test compound dilution.
-
Add 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kₑ, e.g., 1-3 nM).[9]
-
Add 100 µL of the membrane homogenate (e.g., 50-100 µg protein/well).
-
Incubate for 120 minutes at room temperature.[7]
-
-
σ₂ Receptor Assay:
-
To each well, add 50 µL of assay buffer containing (+)-pentazocine (e.g., 100 nM final concentration) to mask σ₁ receptors.[8]
-
Add the test compound dilution or 10 µM Haloperidol for NSB wells.
-
Add 50 µL of [³H]-DTG (at a final concentration near its Kₑ for σ₂, e.g., 3-5 nM).[8]
-
Add 100 µL of the membrane homogenate.
-
Incubate for 120 minutes at room temperature.
-
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.[9]
-
Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each test compound concentration: (Total Binding cpm - NSB cpm) - (Test Compound cpm - NSB cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[9] Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used.
-
Where Kₑ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
The σ₁ receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[10][11] Its activation by ligands modulates several downstream signaling pathways, most notably intracellular calcium (Ca²⁺) homeostasis.
Under basal conditions, the σ₁ receptor is associated with the binding-immunoglobulin protein (BiP).[11] Upon stimulation by an agonist ligand, the σ₁ receptor dissociates from BiP and can then interact with client proteins, such as the inositol 1,4,5-trisphosphate (IP₃) receptor.[11][12] This interaction modulates Ca²⁺ signaling from the ER to the mitochondria, which is critical for regulating cellular bioenergetics, reducing ER stress, and promoting cell survival.[11][13] Ligands based on the this compound scaffold can act as potent modulators of this pathway.
References
- 1. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 12. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific high-throughput screening (HTS) assays directly employing 3-(4-Fluorophenyl)-1H-indole are not extensively documented in current literature, the indole scaffold is a well-recognized pharmacophore with a broad range of biological activities. Derivatives of indole are known to modulate various cellular processes, including bacterial biofilm formation and protein kinase activity. This document provides detailed application notes and protocols for two hypothetical HTS assays designed to investigate the potential efficacy of this compound as either a bacterial biofilm inhibitor or a protein kinase inhibitor. These protocols are based on established HTS methodologies and can be adapted for the screening of other novel compounds.
Application Note 1: A Cell-Based HTS Assay for Identifying Inhibitors of Bacterial Biofilm Formation
Application:
This assay is designed for the high-throughput screening of compound libraries to identify inhibitors of bacterial biofilm formation.[1][2][3] The protocol is optimized for a 96-well plate format, making it suitable for automated screening.[1][2] This application is particularly relevant for the discovery of new antimicrobial agents that can combat antibiotic resistance by targeting bacterial biofilms.
Principle:
The assay quantifies the amount of biofilm formed by a bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) in the presence of test compounds.[2] After incubation, non-adherent (planktonic) bacteria are washed away, and the remaining biofilm is stained with crystal violet.[1][4] The amount of dye retained by the biofilm is proportional to the amount of biofilm formed and is quantified by measuring the absorbance at 595 nm.[4] A reduction in absorbance in the presence of a test compound indicates potential biofilm inhibition.
Workflow Overview:
Hypothetical Data Presentation:
The following table summarizes hypothetical results for this compound in a primary screen and subsequent dose-response analysis.
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | CC50 (µM) on HeLa cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 75.2 | 8.5 | > 100 | > 11.8 |
| Positive Control (Known Inhibitor) | 92.1 | 2.1 | > 100 | > 47.6 |
| Negative Control (DMSO) | 0.5 | > 100 | > 100 | N/A |
Application Note 2: A Biochemical HTS Assay for Identifying Protein Kinase Inhibitors
Application:
This fluorescence polarization (FP) based assay is designed for the high-throughput screening of compounds to identify potential inhibitors of a specific protein kinase.[5][6] FP assays are homogeneous, meaning they do not require separation of bound and free components, which makes them highly suitable for automated HTS.[6] This application is crucial in drug discovery for oncology and inflammatory diseases, where protein kinases are often key therapeutic targets.
Principle:
The assay is based on a competitive binding format.[5][6] A fluorescently labeled tracer (a phosphopeptide with high affinity for a phospho-specific antibody) is pre-bound to the antibody, resulting in a high FP signal. The kinase in the assay phosphorylates an unlabeled peptide substrate. This newly phosphorylated peptide competes with the fluorescent tracer for binding to the antibody, causing the tracer to be displaced. The displaced, smaller tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.[5] Inhibitors of the kinase will prevent the phosphorylation of the unlabeled peptide, thus maintaining a high FP signal.
Hypothetical Signaling Pathway Context:
Hypothetical Data Presentation:
The table below presents hypothetical data for this compound from a kinase inhibition FP assay.
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Kinase Selectivity (Fold vs. Off-Target Kinase) |
| This compound | 68.9 | 5.2 | > 20 |
| Positive Control (Staurosporine) | 98.5 | 0.01 | 1 |
| Negative Control (DMSO) | 1.2 | > 100 | N/A |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Bacterial Biofilm Formation
1. Materials and Reagents:
-
Staphylococcus aureus (e.g., ATCC 25923) or other biofilm-forming bacteria.[2]
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose.[2]
-
This compound and other test compounds dissolved in DMSO.
-
96-well flat-bottom sterile microtiter plates.[2]
-
0.1% Crystal Violet solution.[2]
-
30% Acetic acid or 95% Ethanol.[2]
-
Phosphate-buffered saline (PBS).
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 595 nm.
2. Experimental Procedure:
2.1. Preparation of Bacterial Culture:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C with shaking.[2]
-
Dilute the overnight culture in fresh TSB with 1% glucose to an optical density at 600 nm (OD600) of 0.05.[2]
2.2. Compound Plating:
-
Dispense 1 µL of each test compound (e.g., at 1 mM in DMSO) into the wells of a 96-well plate.
-
Include positive controls (a known biofilm inhibitor) and negative controls (1 µL DMSO vehicle).[2]
2.3. Inoculation and Incubation:
-
Add 99 µL of the diluted bacterial culture to each well, for a final volume of 100 µL. This results in a final compound concentration of 10 µM and 1% DMSO.[2]
-
Cover the plates and incubate statically for 24 hours at 37°C.[2]
2.4. Biofilm Quantification:
-
After incubation, gently discard the planktonic culture from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.[7]
-
Dry the plates by inverting them on a paper towel.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[4]
-
Discard the crystal violet solution and wash the plates three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[4]
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate.[4]
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.[4]
3. Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD595_compound / OD595_DMSO)] * 100
4. Hit Confirmation and Follow-up:
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.
-
Perform dose-response analysis to determine the IC50 value.
-
Conduct cytotoxicity assays on mammalian cell lines (e.g., HeLa or HepG2) to assess the selectivity of the compounds.[2]
Protocol 2: Fluorescence Polarization HTS Assay for Protein Kinase Inhibitors
1. Materials and Reagents:
-
Target protein kinase.
-
Unlabeled peptide substrate for the kinase.
-
Fluorescently labeled phosphopeptide tracer.
-
Phospho-specific antibody.
-
ATP.
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol).[8]
-
This compound and other test compounds dissolved in DMSO.
-
384-well, low-volume, black plates.
-
Plate reader with fluorescence polarization capabilities.[8]
2. Experimental Procedure:
2.1. Reagent Preparation:
-
Prepare a 2X solution of the kinase and unlabeled peptide substrate in assay buffer.
-
Prepare a 4X solution of ATP in assay buffer.
-
Prepare a 4X solution of the pre-mixed fluorescent tracer and phospho-specific antibody in assay buffer. This is the "Stop/Detection Mix".
-
Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer.
2.2. Assay Workflow:
2.3. Detailed Steps (for a 25 µL final volume):
-
Dispense 5 µL of the 4X compound solution into the wells of a 384-well plate. For controls, use assay buffer with DMSO.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop the reaction by adding 5 µL of the 4X Stop/Detection Mix.
-
Incubate the plate for 3 hours at room temperature to allow the antibody-peptide binding to reach equilibrium.[8]
-
Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
The data will be in millipolarization (mP) units.
-
High mP values correspond to inhibition (tracer remains bound to the antibody).
-
Low mP values correspond to kinase activity (tracer is displaced).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(mP_compound - mP_low_control) / (mP_high_control - mP_low_control)] * 100
-
High control (0% inhibition): Reaction with DMSO instead of compound.
-
Low control (100% inhibition): Reaction with a known potent inhibitor or without kinase/ATP.
-
4. Hit Confirmation and Follow-up:
-
Primary hits are confirmed by re-testing.
-
Determine IC50 values through dose-response experiments.
-
Perform orthogonal assays (e.g., assays with a different detection technology) to rule out compound interference.
-
Assess kinase selectivity by testing hits against a panel of other kinases.
References
- 1. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Microtiter Plate Screening Assay to Quantify and Differentiate Species in Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 3-(4-Fluorophenyl)-1H-indole using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 3-(4-Fluorophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The application note outlines the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial techniques for unambiguous identification and purity assessment. The presented protocols are designed to be accessible to a broad range of scientific professionals.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. Accurate structural elucidation is a critical step in the synthesis and development of new chemical entities. This note details the use of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure of this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from the NMR and MS analyses of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (NH) | 8.08 | bs | - | - |
| 2 | 7.27-7.17 | m | - | 121.6 |
| 3 | - | - | - | 117.4 |
| 3a | - | - | - | 125.7 |
| 4 | 7.89-7.83 | m | - | 119.5 |
| 5 | 7.27-7.17 | m | - | 122.5 |
| 6 | 7.27-7.17 | m | - | 120.4 |
| 7 | 7.39-7.35 | m | - | 111.4 |
| 7a | - | - | - | 136.5 |
| 1' | - | - | - | 131.5 (d, J = 3.2) |
| 2', 6' | 7.60-7.56 | m | - | 128.9, 128.8 |
| 3', 5' | 7.15-7.09 | m | - | 115.6 (d, J = 21.3) |
| 4' | - | - | - | 161.5 (d, J = 244.5) |
Data sourced from a published study.[1]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 210.0725 | 210.0758 |
Data sourced from a published study.[1] The calculated molecular weight of C₁₄H₁₀FN is 211.24 g/mol . The expected m/z for the protonated molecule [M+H]⁺ would be approximately 212.0870.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Protocol:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition Protocol:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the FID with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) for positive ion mode to aid in protonation.
ESI-MS Acquisition Protocol:
-
Ionization Mode: ESI positive ([M+H]⁺) or negative ([M-H]⁻) mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-10 L/min at 250-350 °C).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Acquire data in centroid mode for accurate mass measurement.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable method for the comprehensive structural characterization of this compound. The detailed protocols and summarized data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, ensuring accurate and reproducible results.
References
Application Notes and Protocols for the Study of 3-(4-Fluorophenyl)-1H-indole in Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and detailed protocols for evaluating the antimicrobial potential of 3-(4-Fluorophenyl)-1H-indole. While data on the broad-spectrum antimicrobial activity of this specific compound is limited in publicly available literature, this document summarizes the existing findings and provides generalized, yet detailed, protocols based on studies of closely related indole derivatives.
Introduction
Indole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The indole scaffold is a key component of many natural and synthetic bioactive compounds. The substitution at various positions of the indole ring can significantly modulate its biological activity. This compound, a member of the 3-aryl-indole class, has been investigated for its antimycobacterial properties. This document outlines the available data and provides robust protocols for further investigation into its antimicrobial spectrum.
Quantitative Antimicrobial Activity Data
Currently, the primary available quantitative antimicrobial data for this compound is its activity against Mycobacterium tuberculosis. Further studies are required to elucidate its activity against a wider range of bacterial and fungal pathogens.
Table 1: Antimycobacterial Activity of this compound
| Compound | Microorganism | Strain | MIC (µM) |
| This compound | Mycobacterium tuberculosis | H37Rv | >47.3 |
Source: Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Note: A higher MIC value indicates lower activity.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on standard microbiological techniques and have been adapted from various studies on indole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture the bacterial strains overnight in Mueller-Hinton Agar (MHA) at 37°C. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the wells.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, including the positive control (broth with inoculum and standard antibiotic) and negative control (broth with inoculum and DMSO at the highest concentration used).
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 30°C for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This method is suitable for preliminary screening of antimicrobial activity.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial and/or fungal strains (0.5 McFarland standard suspension)
-
Positive control antibiotics
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Inoculation: Evenly spread 100 µL of the microbial suspension (0.5 McFarland) over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into the wells. Also, add the positive control and solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflow and a potential (hypothetical) mechanism of action for antimicrobial indole derivatives.
Caption: Workflow for Antimicrobial Activity Testing.
Caption: Hypothetical Mechanism of Action for Indole Derivatives.
Conclusion
This compound has shown initial promise as an antimycobacterial agent. The protocols provided here offer a standardized framework for expanding the investigation into its broader antimicrobial and antifungal activities. Further research is crucial to fully characterize its spectrum of activity, mechanism of action, and potential as a lead compound for the development of new antimicrobial drugs. Researchers are encouraged to utilize these methods to generate more comprehensive data on this and related indole derivatives.
Application Notes and Protocols for the Development of Novel Anticancer Agents from 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel anticancer agents derived from the 3-(4-fluorophenyl)-1H-indole scaffold. This document is intended to guide researchers in the exploration of this promising class of compounds for cancer therapy.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and tubulin polymerization.[1][2][3] The presence of the fluorophenyl group at the 3-position of the indole ring is often associated with enhanced biological activity.
This document outlines the synthesis of a representative this compound derivative and provides detailed protocols for assessing its anticancer properties.
Synthesis of a Representative this compound Derivative
A general method for synthesizing indole derivatives involves the Fischer indole synthesis or other cyclization reactions. For the purpose of these notes, a synthetic scheme for a pyrazoline derivative of this compound is presented, based on reported methodologies.[4]
Protocol 2.1: Synthesis of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 3-acetylindole (1 mmol) in ethanol, add 4-chlorobenzaldehyde (1 mmol).
-
Add a catalytic amount of a suitable base (e.g., 10% NaOH solution).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2.2: Synthesis of a Pyrazoline Derivative
-
Dissolve the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final pyrazoline derivative using spectroscopic techniques.
In Vitro Anticancer Activity Evaluation
The following protocols describe standard assays to determine the cytotoxic and mechanistic effects of the synthesized this compound derivatives.
Cell Viability and Cytotoxicity Assays
Protocol 3.1.1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
Mechanism of Action Studies
Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.2.2: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine.[7]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3.2.3: Tubulin Polymerization Assay
This assay assesses the inhibitory effect of the compound on microtubule formation.[8][9]
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., G-PEM), and GTP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT | Value | Citation |
| MDA-MB-231 (Breast) | MTT | Value | Citation | |
| A549 (Lung) | MTT | Value | [7] | |
| K562 (Leukemia) | MTT | Value | [7] | |
| Derivative B | HCT-116 (Colon) | SRB | Value | Citation |
Table 2: Effect of a Representative this compound Derivative on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
Table 3: Apoptosis Induction by a Representative this compound Derivative
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | Value | Value | Value | Value |
| Compound (IC50) | Value | Value | Value | Value |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Experimental Workflow
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side-product formation in the synthesis of 3-(4-Fluorophenyl)-1h-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)-1H-indole. This valuable indole derivative is a key structural motif in medicinal chemistry, and its efficient synthesis is crucial for further research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common methods for synthesizing this compound are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
-
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of (4-fluorophenyl)hydrazine with a suitable carbonyl compound, typically phenylacetaldehyde or a derivative thereof. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.[1]
-
Palladium-Catalyzed Synthesis: Modern cross-coupling methods offer an alternative route. One such method involves the direct C-H arylation of indole with a 4-fluorophenyl halide, catalyzed by a palladium complex. This approach can be highly regioselective.
Q2: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the potential causes?
Low yields are a common issue in Fischer indole synthesis and can be attributed to several factors:[2]
-
Purity of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the catalyst.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical and often need to be optimized for the specific substrates.[1][3]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures; however, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final product.[2]
-
Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization steps may be inefficient. Conducting the reaction under anhydrous conditions is crucial, as water can interfere with the acid catalyst.[2]
-
Substituent Effects: The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can affect the reaction rate and efficiency.[4]
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side-products?
The formation of side-products is a common challenge. The most probable impurities include:
-
Regioisomeric Indoles: If an unsymmetrical ketone is used as the carbonyl partner, the formation of two different regioisomeric indoles is possible. The selectivity can be influenced by the acidity of the reaction medium and steric factors.[2]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of (4-fluorophenyl)hydrazine and the carbonyl compound in the crude product.
-
Indole Dimers and Trimers: Indoles can undergo self-condensation, especially under acidic conditions, to form dimeric and trimeric species.
-
Oxidation and Decomposition Products: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the oxidation and decomposition of the indole product, resulting in a complex mixture of byproducts.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| No desired product detected by TLC or other analytical methods. | Incorrect Reaction Conditions: Temperature too low, reaction time too short. | Gradually increase the reaction temperature and monitor the reaction progress by TLC at regular intervals. |
| Inactive Catalyst: The acid catalyst may be old, hydrated, or inappropriate for the substrates. | Use a fresh, anhydrous acid catalyst. Experiment with different Brønsted or Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄).[1][3] | |
| Poor Quality Starting Materials: Impurities in the hydrazine or carbonyl compound. | Purify the starting materials before use. Verify their purity by NMR or other analytical techniques.[2] | |
| Water in the Reaction Mixture: Water can deactivate the acid catalyst. | Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: Significant Side-Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots observed on TLC, making purification difficult. | Formation of Regioisomers: Use of an unsymmetrical ketone. | If possible, use a symmetrical carbonyl compound. Otherwise, optimize the acid catalyst and reaction temperature to improve regioselectivity.[2] Purification by column chromatography may be necessary to separate the isomers. |
| Harsh Reaction Conditions: High temperature or prolonged reaction time leading to decomposition. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.[2] | |
| Indole Dimerization/Trimerization: Excessively acidic conditions. | Reduce the concentration of the acid catalyst. Consider using a milder Lewis acid. | |
| Oxidation of the Product: Exposure to air at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a literature procedure for the direct arylation of indoles.
Materials:
-
Indole
-
4-Bromo-1-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine indole (1.0 mmol), 4-bromo-1-fluorobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous toluene (5 mL) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: Approximately 35%.
Data Presentation
Table 1: Comparison of Synthetic Methods for 3-Arylindoles
| Synthesis Method | Key Features | Typical Yields | Common Side-Products |
| Fischer Indole Synthesis | One-pot reaction, readily available starting materials, requires acidic conditions and heat.[1] | Variable, can be low to moderate. | Regioisomers, unreacted starting materials, decomposition products.[2] |
| Palladium-Catalyzed C-H Arylation | High regioselectivity, milder conditions for some substrates, requires a palladium catalyst and ligands. | Moderate to good. | Homocoupling of the aryl halide, catalyst-derived impurities. |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Potential Side-Product Pathways
Caption: Formation pathways for the desired product and common side-products.
References
Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-Fluorophenyl)-1H-indole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed and effective methods for the purification of this compound are column chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be utilized.
Q2: I'm performing a column chromatography purification. What is a good starting solvent system?
A2: A common and effective mobile phase for the silica gel chromatography of this compound and similar 3-arylindoles is a mixture of hexanes and ethyl acetate. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 or 90:10 hexanes:ethyl acetate) and gradually increasing the polarity.[1]
Q3: My indole compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%). Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.
Q4: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present. To resolve this, you can try the following:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Change the solvent system: A single solvent may not be ideal. Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before cooling.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q5: What are some common impurities I should be aware of when synthesizing this compound?
A5: If synthesized via the common Fischer indole synthesis, potential impurities include unreacted starting materials (e.g., (4-fluorophenyl)hydrazine and the corresponding ketone/aldehyde), regioisomers if an unsymmetrical ketone was used, and byproducts from side reactions such as aldol condensations of the starting carbonyl compound.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent polarity. - Co-elution of structurally similar impurities. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try a shallower gradient or an isocratic elution with a finely tuned solvent ratio. - Consider a different stationary phase (e.g., alumina or a bonded phase like C18 for reverse-phase chromatography). |
| Product is Stuck on the Column | - The eluent is not polar enough. - Strong interaction with the stationary phase (e.g., acidic silanol groups). | - Gradually increase the polarity of the mobile phase. A "methanol purge" at the end can elute highly polar compounds. - Add a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or a small amount of acetic acid for acidic compounds). |
| Streaking or Tailing of the Product Band | - Sample overload. - Strong interaction with the stationary phase. - The compound is not fully dissolved when loaded. | - Reduce the amount of sample loaded onto the column. - Add a modifier to the eluent as described above. - Ensure the sample is fully dissolved in a minimum amount of solvent before loading. For less soluble compounds, consider dry loading. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent). - The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Choose a different solvent in which the compound has lower solubility at room temperature. |
| Low Recovery of the Product | - Too much solvent was used. - The crystals were not completely collected. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Wash the filtered crystals thoroughly with a small amount of cold, fresh solvent. |
Data Presentation
Summary of Purification Yields
| Purification Method | Compound | Solvent/Mobile Phase | Yield | Reference |
| Flash Column Chromatography | This compound | Hexanes/Ethyl Acetate (gradient) | 35% | [1] |
| Recrystallization | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | Ethanol | 80% | [2] |
Note: Yields are highly dependent on the purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 3: Preparative HPLC Purification
Objective: To obtain high-purity this compound using preparative HPLC.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, with a small amount of acid modifier (e.g., 0.1% TFA) to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.
-
Scale-Up: Transfer the analytical method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.
-
Purification: Inject the sample and run the preparative HPLC method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Workflow for column chromatography purification.
References
Optimization of reaction conditions for 3-(4-Fluorophenyl)-1h-indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Fluorophenyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Fischer indole synthesis is a classical and widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3][4] Palladium-catalyzed cross-coupling reactions offer an alternative route, often with milder reaction conditions.[2][4][5]
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low reaction yields, the formation of side products and isomers, and difficulties in product purification.[6][7] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the precursors and the stability of intermediates, potentially leading to lower yields.[7] With certain starting materials in the Fischer indole synthesis, regioisomers can be formed, complicating the purification process.[6]
Q3: How can I purify the final this compound product?
A3: Flash column chromatography on silica gel is a commonly reported method for the purification of this compound.[8] The choice of eluent is crucial for achieving good separation. A common solvent system is a mixture of hexanes and ethyl acetate.[8] Recrystallization can also be employed for further purification, though it may lead to lower recovery yields.[9]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure the (4-fluorophenyl)hydrazine and the carbonyl compound are of high purity, as impurities can lead to side reactions.[6] |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][10] Empirical optimization for your specific substrates may be required. |
| Incorrect Reaction Temperature and Time | The Fischer indole synthesis often requires elevated temperatures.[6] However, excessively high temperatures or prolonged reaction times can cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. |
| Inefficient Cyclization | The key[2][2]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[6][7] Ensure the reaction is performed under anhydrous conditions, as moisture can interfere with the acid catalyst. |
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Formation of Regioisomers | When using unsymmetrical ketones in the Fischer indole synthesis, two different regioisomeric indoles can be formed.[6] The selectivity can be influenced by the acidity of the reaction medium and steric factors.[6] Modification of the acid catalyst or reaction conditions may improve regioselectivity. |
| Side Reactions from Harsh Conditions | High temperatures and strong acids can lead to undesired side reactions.[6] Consider using milder reaction conditions or exploring alternative synthetic routes like a palladium-catalyzed reaction. |
| Product Decomposition | The indole product may be sensitive to the reaction conditions and can decompose.[6] Lowering the reaction temperature and minimizing the reaction time, based on TLC monitoring, can help. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a general guideline based on the principles of the Fischer indole synthesis.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Phenylacetaldehyde
-
Acid catalyst (e.g., Polyphosphoric acid (PPA) or Zinc Chloride)
-
Solvent (e.g., Toluene or Acetic Acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-Fluorophenyl)hydrazine hydrochloride in a suitable solvent. Add phenylacetaldehyde dropwise to the solution while stirring. The reaction can be carried out at room temperature or with gentle heating. Monitor the formation of the hydrazone by TLC.
-
Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., PPA). Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the progress of the indole formation by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding it to a stirred solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[8]
Protocol 2: Suzuki-Miyaura Coupling for 3-Aryl-Indole Synthesis (General)
This protocol provides a general framework for the synthesis of 3-aryl-indoles, which can be adapted for this compound.
Materials:
-
3-Bromoindole
-
(4-Fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME/water mixture)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-bromoindole, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) several times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary
Table 1: Reported Yields for 3-Aryl-1H-Indole Syntheses
| Product | Synthesis Method | Yield (%) | Reference |
| This compound | Fischer Indole Synthesis | 35 | [8] |
| 3-Phenyl-1H-indole | Fischer Indole Synthesis | 77 | [8] |
| 3-(4-Methoxyphenyl)-1H-indole | Fischer Indole Synthesis | 68 | [8] |
| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | Fischer Indole Synthesis | 69 | [8] |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of 3-(4-Fluorophenyl)-1H-indole Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the production of 3-(4-Fluorophenyl)-1H-indole, particularly when scaling up from laboratory to industrial quantities. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and purification, offering practical solutions and insights into process optimization.
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indole derivatives, but its efficiency can be compromised by several factors, especially during scale-up. The electron-withdrawing nature of the fluorine atom in the phenyl ring can present specific challenges.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. While Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) are common, Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) may offer better results by promoting the key [3,3]-sigmatropic rearrangement more efficiently.[1] Empirical optimization of the catalyst and its loading is highly recommended. |
| Unfavorable Reaction Temperature | Elevated temperatures are often necessary, but excessive heat can lead to degradation of starting materials, intermediates, or the final product. Implement strict temperature control and monitor the reaction progress closely using techniques like HPLC or TLC to determine the optimal temperature profile and reaction endpoint. |
| N-N Bond Cleavage in Hydrazone Intermediate | Electron-donating groups can sometimes favor cleavage of the N-N bond in the hydrazone intermediate, leading to byproducts instead of the desired indole. While the fluorophenyl group is electron-withdrawing, careful consideration of the overall electronic effects of the substrate is necessary. Using a Lewis acid catalyst can sometimes mitigate this side reaction.[1] |
| Poor Quality Starting Materials | Impurities in the (4-fluorophenyl)hydrazine or the corresponding ketone/aldehyde can lead to side reactions and lower yields. Ensure the use of high-purity starting materials, especially at a larger scale. |
| Inefficient Cyclization | The cyclization step can be hampered by the presence of water. Conduct the reaction under anhydrous conditions to maximize the efficiency of this step. |
Problem 2: Formation of Impurities and Byproducts
As the scale of the reaction increases, even minor side reactions can lead to significant amounts of impurities, complicating purification and reducing the overall yield.
| Observed Impurity/Byproduct | Potential Cause & Mitigation Strategy |
| Regioisomers | If an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regioselectivity can be influenced by the acidity of the reaction medium and steric factors. To favor the desired isomer, careful selection of the acid catalyst and reaction conditions is necessary. In some cases, a different synthetic route may be required to achieve the desired regioselectivity. |
| Aldol Condensation Products | The acidic conditions employed in the Fischer indole synthesis can promote the self-condensation of the starting aldehyde or ketone, leading to aldol-type byproducts.[1] To minimize this, consider adding the carbonyl compound slowly to the reaction mixture or optimizing the reaction temperature. |
| Aniline and Other Cleavage Products | Cleavage of the N-N bond in the hydrazone intermediate can generate aniline and other related impurities.[1] Optimizing the catalyst and temperature can help to suppress this side reaction. |
| Polymeric Material | Indoles can be susceptible to polymerization under harsh acidic conditions. Use the minimum effective amount of acid and avoid prolonged reaction times at high temperatures. |
Problem 3: Difficulties in Product Purification and Isolation at Scale
Purification of the final product can become a bottleneck during scale-up. Methods that are effective in the lab, such as column chromatography, may not be practical for large quantities.
| Issue | Troubleshooting/Optimization Strategy |
| Product Oiling Out During Crystallization | The presence of impurities can lower the melting point of the product and cause it to separate as an oil instead of a crystalline solid. Try using a different solvent system for crystallization or performing a pre-purification step, such as a solvent wash or an extraction, to remove critical impurities. |
| Low Recovery from Crystallization | This can be due to high product solubility in the chosen solvent or the presence of impurities that inhibit crystallization. Conduct solubility studies to identify an optimal solvent system that provides good recovery. Seeding the solution with a small amount of pure product can sometimes induce crystallization. |
| Column Chromatography is Not Scalable | For large-scale purification, consider alternative methods such as recrystallization, slurry washing, or preparative HPLC. A patent for purifying indole describes a method involving an addition reaction with sodium bisulfite to form a salt, which can be washed with a solvent to remove impurities, followed by hydrolysis to regenerate the purified indole. This approach could be adapted for this compound. |
| Emulsion Formation During Workup | Emulsions can form during the extractive workup, making phase separation difficult. Adding brine to the aqueous layer can often help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the key process parameters to monitor during the scale-up of the Fischer indole synthesis for this compound?
A1: The most critical parameters to monitor and control during scale-up are:
-
Temperature: Exothermic events can be more difficult to control in large reactors. A well-defined temperature profile is crucial to prevent byproduct formation and ensure reaction completion.
-
Addition Rates: The rate of addition of reagents, particularly the acid catalyst, can impact the local concentration and temperature, influencing the reaction pathway.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent heat transfer throughout the reactor. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.
-
Reaction Time: The optimal reaction time may differ at a larger scale. Close monitoring of the reaction progress by in-process controls (e.g., HPLC) is necessary to determine the endpoint accurately.
Q2: Are there alternative synthetic routes to the Fischer indole synthesis that are more amenable to scale-up for this compound?
A2: Yes, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the synthesis of 3-arylindoles. One such method involves the direct C-H functionalization of indoles with aryl halides. A study on the synthesis of 3-phenyl-1H-indoles reported a procedure using palladium(II) acetate as a catalyst with a phosphine ligand in water as the solvent. This method can be highly regioselective and may offer milder reaction conditions compared to the often harsh acidic environment of the Fischer indole synthesis, which could be advantageous for scale-up.
Q3: How does the fluorine substituent impact the synthesis of this compound?
A3: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the (4-fluorophenyl)hydrazine starting material in the Fischer indole synthesis. This electronic effect can impact the rate and success of the crucial [3,3]-sigmatropic rearrangement step. Depending on its position, fluorine can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions.
Q4: What are the recommended starting materials for the synthesis of this compound via the Fischer indole synthesis?
A4: The typical starting materials are (4-fluorophenyl)hydrazine and a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. To obtain the 3-substituted product without substitution at the 2-position, an aldehyde that can be considered a synthetic equivalent of formaldehyde in this context would be used.
Experimental Protocols & Visualizations
Illustrative Lab-Scale Protocol for Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the direct arylation of indoles and serves as a starting point for optimization.
-
Reaction Setup: In a reaction vessel, combine indole (1.0 mmol), 1-bromo-4-fluorobenzene (1.2 mmol), palladium(II) acetate (5 mol%), and a suitable phosphine ligand (e.g., dppm, 5 mol%).
-
Solvent and Base: Add degassed water (2 mL) and a base such as lithium hydroxide monohydrate (3.0 mmol).
-
Reaction Conditions: Stir the mixture vigorously at an elevated temperature (e.g., 110 °C) for 18-24 hours.
-
Workup: After cooling to room temperature, partition the mixture between 1M HCl and ethyl acetate. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Fischer Indole Synthesis Workflow
Caption: Troubleshooting Logic for Low Yields
References
Troubleshooting guide for the Fischer indole synthesis of fluorinated indoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Fischer indole synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is it used for preparing fluorinated indoles?
The Fischer indole synthesis is a classic organic reaction that produces the indole heterocyclic ring system from a phenylhydrazine and a carbonyl compound (like an aldehyde or ketone) under acidic conditions.[1][2] This method is valuable for creating fluorinated indoles, which are important structural motifs in many pharmaceuticals and agrochemicals, due to the wide availability of fluorinated phenylhydrazines.[1]
Q2: What are the key mechanistic steps of the Fischer indole synthesis?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.[3]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.[3]
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[3]
Q3: How does fluorine substitution on the phenylhydrazine ring affect the reaction?
Fluorine is a strongly electron-withdrawing group, which can significantly hinder the reaction.[5] The key[4][4]-sigmatropic rearrangement step is often slower because the electron-poor nature of the aniline ring is less favorable for the reaction's electronic demands.[5] Consequently, reactions involving fluorinated phenylhydrazines may require harsher conditions (stronger acids, higher temperatures) and can result in lower yields compared to their non-fluorinated counterparts.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Fluorinated Indole
A low yield is one of the most common issues encountered, especially with electron-deficient starting materials.[1]
Q: I am getting a very low yield. What are the common causes and how can I improve it?
A: Low yields can stem from several factors. Follow this systematic approach to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the fluorinated phenylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions. Use freshly purified starting materials if possible.
-
Choice of Acid Catalyst: The catalyst is critical. Since fluorinated substrates are less reactive, a weak acid may be insufficient.
-
Reaction Temperature and Time: Electron-withdrawing groups often necessitate higher temperatures and longer reaction times. However, excessively high temperatures can lead to decomposition and tar formation.[1]
-
Solvent Selection: The choice of solvent can influence the reaction. Acetic acid, ethanol, and higher-boiling point solvents like toluene or xylene are commonly used. For some challenging substrates, running the reaction neat (without solvent) in the acid catalyst (e.g., PPA) can be effective.
Problem 2: Formation of Side Products and Tar
The harsh conditions required for fluorinated substrates can often lead to the formation of unwanted byproducts.
Q: My reaction mixture is turning into a dark, tarry mess, and TLC shows multiple spots. What's going on?
A: Tar and polymer formation is common with strong acids and high heat.[1] Here’s how to minimize it:
-
Use Milder Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
One-Pot Synthesis: Some arylhydrazones are unstable. Consider generating the hydrazone in situ and proceeding directly to the cyclization step without isolation to minimize decomposition.[1]
-
Identify Side Products: Common side products include regioisomers (if using an unsymmetrical ketone), aldol condensation products, and products from the cleavage of the N-N bond.[1] Analysis of the crude mixture by LC-MS or NMR can help identify these byproducts and guide optimization.
Problem 3: Difficult Purification
Isolating the desired fluorinated indole can be challenging due to byproducts and the properties of the indole itself.
Q: I'm having trouble purifying my final product by column chromatography. What are some effective strategies?
A: Purification can be complicated by polar impurities and the potential for the indole to degrade on silica gel.
-
Column Chromatography:
-
Deactivate Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel. Pre-flushing the column or including a small amount of a base like triethylamine (~1%) in your eluent can neutralize acidic sites and prevent product degradation.
-
Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral or basic alumina.
-
-
Recrystallization: If the crude product is a solid with relatively high purity (>85%), recrystallization is an excellent method for obtaining highly pure material. Test various solvents (e.g., ethanol, ethyl acetate/hexanes) to find an appropriate system.
-
Liquid-Liquid Extraction: Before chromatography, perform an aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic starting materials, followed by a wash with a base (e.g., sat. NaHCO₃) to remove acidic residues.
Data on Reaction Conditions and Yields
The optimal conditions for the Fischer indole synthesis are highly substrate-dependent. The following tables provide examples from the literature to serve as a starting point for optimization.
Table 1: Conventional Heating Methods
| Phenylhydrazine | Carbonyl Component | Catalyst / Solvent | Conditions | Yield | Reference |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | None | 190 °C, 4.5 h | 89% | [8] |
| Phenylhydrazine HCl | Optically active cyclohexanone | MsOH / MeOH | Reflux | 84% | [8] |
| (4-Fluoro-5-methoxyphenyl)hydrazine | Pyruvic Acid | PPA or H₂SO₄/Ethanol | 80-120 °C | Not specified | [9] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux, 4 h | 30% | [10] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling | 50% | [3] |
Table 2: Microwave-Assisted Synthesis
| Phenylhydrazine | Carbonyl Component | Catalyst / Solvent | Conditions | Yield | Reference |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | 170 °C, 10 min | 92% | [5] |
| Arylhydrazine HCl | 5-Aryldihydro-3(2H)-thiophenone | Not specified | Not specified | Good yields | [4] |
| Phenylhydrazine HCl | DHEA Acetate | Glacial Acetic Acid | 160 °C, 20 min | High yield | [11] |
Key Experimental Protocols
Protocol: Synthesis of 4-Fluoro-5-methoxy-1H-indole
This protocol is adapted from a procedure for the synthesis of a substituted fluorinated indole and serves as a general guideline.[9]
Step 1: Phenylhydrazone Formation
-
Dissolve (4-fluoro-5-methoxyphenyl)hydrazine (1.0 equivalent) and pyruvic acid (1.1 equivalents) in ethanol or glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
Step 2: Indolization and Decarboxylation
-
Cool the reaction mixture from Step 1.
-
Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.
-
Heat the reaction mixture to an elevated temperature (typically between 80-120 °C) and monitor the reaction for several hours by TLC until the starting hydrazone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice-water with stirring.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains dissolved, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel. A gradient of hexane and ethyl acetate is a common eluent system. As noted in the troubleshooting section, adding ~1% triethylamine to the eluent may be necessary to prevent degradation on the column.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 4-fluoro-5-methoxy-1H-indole.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of 3-(4-Fluorophenyl)-1H-indole and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(4-fluorophenyl)-1H-indole and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stored solution of this compound has changed color (e.g., turned yellow/brown). What is the likely cause and is the compound still usable?
A1: Color change is a common indicator of degradation, likely due to oxidation or photodegradation. Indole compounds, in general, are susceptible to oxidation by atmospheric oxygen and can be sensitive to light.[1]
-
Troubleshooting Steps:
-
Verify Degradation: Analyze a small aliquot of the colored solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to check for the presence of degradation products and to quantify the remaining parent compound.[2]
-
Assess Usability: The usability of the solution depends on the extent of degradation and the sensitivity of your experiment to impurities. For highly sensitive assays, it is recommended to use a freshly prepared solution.
-
Prevent Future Degradation: Store solutions in amber vials to protect from light and consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.[3][4] For long-term storage, keeping aliquots at -20°C is recommended.[5]
-
Q2: I am observing poor reproducibility in my bioassays using a stock solution of a this compound derivative. Could this be a stability issue?
A2: Yes, poor reproducibility is a classic sign of compound instability in the assay medium or stock solution. The stability of indole derivatives can be highly dependent on pH, temperature, and the presence of oxidizing agents.
-
Troubleshooting Steps:
-
pH Stability: The pH of your stock solution and final assay buffer can significantly impact stability. For example, some related indole compounds show marked instability at neutral or basic pH compared to acidic conditions.[6]
-
Solution Age: Prepare fresh dilutions from a solid sample for each experiment whenever possible. If using a stock solution, prepare it fresh on the day of the experiment.
-
Forced Degradation Test: Perform a mini-forced degradation study on your compound in the assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation by HPLC. This will confirm if the compound is stable under your specific experimental conditions.
-
Q3: What are the optimal storage conditions for solid this compound and its derivatives?
A3: For solid compounds, storage in a tightly sealed container in a dry environment is crucial.[7][8]
-
Short-term storage: Room temperature in a desiccator is generally acceptable.[7]
-
Long-term storage: For extended periods, storing the solid compound at -20°C in a sealed vial is recommended to minimize potential degradation from heat and to slow down any potential solid-state reactions.[5] Protect the compound from light by using an amber vial or by wrapping the vial in aluminum foil.[1]
Q4: I suspect my compound is degrading during my experimental workflow. How can I identify the cause?
A4: Identifying the source of degradation requires a systematic approach. The following workflow can help pinpoint the issue.
Quantitative Stability Data
Table 1: Effect of pH on the Stability of an Indole Derivative (Melatonin) in Aqueous Solution at Room Temperature Over 28 Days [6]
| pH | Remaining Compound (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | 0 - 4% |
| This data suggests that some indole structures are significantly more stable in highly acidic conditions compared to neutral or basic solutions. |
Table 2: Effect of Temperature on the Stability of an Indole Derivative (Melatonin) in Aqueous Solution (pH 7.4) Over 28 Days [6]
| Temperature (°C) | Remaining Compound (%) |
| 4 | > 90% |
| 25 | ~ 50% |
| 37 | < 10% |
| This data highlights the importance of refrigerated or frozen storage for solutions to maintain stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound or its derivatives.[8][9][10]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions (perform each in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Subsequently, dissolve the stressed solid to a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound to a photostability chamber (with UV and visible light options) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each condition.
-
Use the MS data to propose structures for the major degradation products.
Potential Signaling Pathway
This compound is a reagent used in the synthesis of indole-based sigma receptor ligands. The Sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in cellular stress responses.[5][11][12] Ligand activation of σ1R can modulate several downstream pathways.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. scispace.com [scispace.com]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Fluorophenyl)-1h-indole Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-(4-Fluorophenyl)-1h-indole.
Troubleshooting Guides
Issue 1: Unexpected or Impure Product After Synthesis
Q: My reaction to synthesize this compound resulted in a complex mixture of products or a low yield of the desired compound. What are the common pitfalls during synthesis that can affect characterization?
A: Low yields and impurities can stem from several factors during synthesis, which directly impact the ease and success of characterization. Common synthesis methods like Fischer indole synthesis, Suzuki coupling, or direct arylation have their own specific challenges.
-
Fischer Indole Synthesis: This method is sensitive to temperature and the strength of the acid used. Side reactions, such as N-N bond cleavage, can occur, especially if electron-donating groups are present on the arylhydrazine.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Direct Arylation): Impurities can arise from starting materials, side reactions like homocoupling of the boronic acid or aryl halide, or incomplete reaction. Residual palladium catalyst can also contaminate the final product and interfere with biological assays.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the indole and 4-fluorophenyl boronic acid (for Suzuki coupling) or 4-fluoroiodobenzene (for direct arylation) as impurities can lead to unwanted side reactions.
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.
-
Protecting Groups: For certain synthetic routes, using a protecting group on the indole nitrogen (e.g., Boc, tosyl) can prevent side reactions and may improve yield and purity.
-
Purification Strategy: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[1] Column chromatography is a common and effective method. Experiment with different solvent systems, such as gradients of hexanes/ethyl acetate, to achieve optimal separation.
Issue 2: Ambiguous NMR Spectral Data
Q: I am having difficulty interpreting the 1H, 13C, or 19F NMR spectra of my this compound sample. What are the common challenges and how can I resolve them?
A: The presence of the fluorophenyl group introduces complexities in the NMR spectra due to 19F coupling.
-
1H NMR: The protons on the fluorophenyl ring will appear as multiplets due to both H-H and H-F coupling. The indole N-H proton often appears as a broad singlet and its chemical shift can be concentration-dependent.
-
13C NMR: The carbons of the fluorophenyl ring will show splitting due to C-F coupling (nJCF). The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (1JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.
-
19F NMR: A single resonance is expected for the fluorine atom, which may be broadened if there is restricted rotation. The chemical shift is highly sensitive to the electronic environment.
Troubleshooting and Interpretation Guide:
-
Reference Known Spectra: Compare your spectra with published data for this compound.[2]
-
Heteronuclear Correlation Spectra: If available, 2D NMR experiments like HSQC (1H-13C) and HMBC (1H-13C) can be invaluable for assigning proton and carbon signals unambiguously. An HF-COSY or HF-HETCOR can help correlate proton and fluorine signals.
-
Decoupling Experiments: 1H{19F} decoupling experiments can simplify the proton spectrum by removing the H-F coupling, aiding in the assignment of the fluorophenyl protons. Similarly, 13C{1H, 19F} dual decoupling can simplify the carbon spectrum.
Issue 3: Inconsistent Mass Spectrometry Results
Q: My mass spectrometry data for this compound is showing an incorrect molecular ion peak or an unexpected fragmentation pattern. What could be the issue?
A: Inconsistent mass spectrometry results can arise from in-source degradation, incorrect ionization mode, or complex fragmentation patterns.
Common Fragmentation Pathways for Indole Derivatives:
The indole ring is relatively stable, so fragmentation often involves the substituents. Key fragmentation pathways for substituted indoles include the loss of small molecules like HCN or cleavage of bonds attached to the indole ring. The molecular ion peak is generally expected to be prominent.
Troubleshooting Steps:
-
Choice of Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is less likely to cause fragmentation than electron impact (EI) ionization. For obtaining a clear molecular ion, ESI is often preferred.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecular ion and its fragments, helping to distinguish it from impurities.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information and confirming the fragmentation pathway.
Issue 4: Chromatographic Problems (TLC/HPLC)
Q: I am observing peak tailing, broad peaks, or multiple peaks when analyzing this compound by TLC or HPLC. What are the likely causes and solutions?
A: Chromatographic issues with indole compounds are not uncommon and can be due to several factors.
-
Peak Tailing: The slightly acidic N-H proton of the indole can interact with residual silanol groups on the silica gel stationary phase, leading to peak tailing.
-
Broad Peaks: This can be caused by poor solubility in the mobile phase, slow kinetics of interaction with the stationary phase, or on-column degradation.
-
Multiple Peaks: This could indicate the presence of impurities, on-column degradation, or in some cases, tautomerism or conformational isomers. For some indole derivatives, double peaks have been observed due to issues with the injection solvent or column frit problems.
Troubleshooting Chromatography:
-
Mobile Phase Modification: For silica gel chromatography (TLC or column), adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can suppress the interaction with silanols and reduce peak tailing.[3]
-
Stationary Phase Choice: If peak tailing persists on silica, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase HPLC).
-
Sample and Solvent Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. A mismatch between the injection solvent and the mobile phase can cause peak distortion.
-
Check for Degradation: To check for on-column degradation, collect the fractions corresponding to the unexpected peaks and re-analyze them. If they show the same peak profile, degradation is likely occurring.
Frequently Asked Questions (FAQs)
Q1: What are the expected NMR chemical shifts for this compound?
A1: The following table summarizes the expected 1H and 13C NMR chemical shifts in CDCl3.
| 1H NMR (400 MHz, CDCl3) | Chemical Shift (δ ppm) | Multiplicity |
| N-H | ~8.08 | broad singlet |
| Indole H-4 | ~7.86 | m |
| Fluorophenyl H-2', H-6' | ~7.58 | m |
| Indole H-7 | ~7.37 | m |
| Indole H-2, H-5, H-6 | ~7.22 | m |
| Fluorophenyl H-3', H-5' | ~7.12 | m |
| 13C NMR (101 MHz, CDCl3) | Chemical Shift (δ ppm) | Coupling (JCF in Hz) |
| C-4' (C-F) | ~161.5 | d, J = 244.5 |
| C-7a | ~136.5 | |
| C-1' | ~131.5 | d, J = 3.2 |
| C-2', C-6' | ~128.8 | d, J = 7.8 |
| C-3a | ~125.7 | |
| C-5 | ~122.5 | |
| C-2 | ~121.6 | |
| C-6 | ~120.4 | |
| C-4 | ~119.5 | |
| C-3 | ~117.4 | |
| C-3', C-5' | ~115.6 | d, J = 21.3 |
| C-7 | ~111.4 |
Data adapted from a published synthesis.[2]
Q2: What is the expected mass spectrum for this compound?
A2: The expected exact mass and common fragments are listed below.
| Analysis Type | Value |
| Molecular Formula | C14H10FN |
| Exact Mass (Monoisotopic) | 211.0797 |
| HRMS (ESI) [M-H]- calculated | 210.0725 |
| HRMS (ESI) [M-H]- observed | 210.0758[2] |
Q3: How stable is this compound and what are the potential degradation products?
A3: Indole and its derivatives can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Many indole-containing compounds are sensitive to light and can undergo photo-oxidation. It is advisable to store the compound in the dark or in an amber vial.
-
pH Stability: Strong acidic or basic conditions can lead to degradation.
-
Oxidation: Indoles can be oxidized, particularly at the 2 and 3-positions of the indole ring. Potential degradation products could include oxindoles or other oxidized species. Under certain biological conditions, indole degradation can proceed through hydroxylation to form oxindole and isatin.
Q4: What are the key experimental protocols for characterizing this compound?
A4: Detailed experimental protocols are provided below.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR: Acquire a standard proton spectrum. Pay attention to the integration of the signals to confirm the proton count.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH, CH2, and CH3 signals.
-
19F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete and accurate assignment of all proton and carbon signals.
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine the most sensitive mode for detecting the molecular ion ([M+H]+ or [M-H]-).
-
Data Analysis: Compare the measured exact mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition.
3. High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for common analytical issues in the characterization of this compound.
References
Degradation pathways of 3-(4-Fluorophenyl)-1h-indole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)-1H-indole, particularly concerning its stability and degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: While specific degradation pathway studies for this compound are not extensively documented in publicly available literature, the degradation of the indole nucleus under acidic conditions is well-known to proceed through protonation, which can lead to dimerization or polymerization. The most likely point of protonation is the C3 position of the indole ring, leading to the formation of a stabilized indoleninium cation. This reactive intermediate can then be attacked by another molecule of the parent indole, initiating the formation of dimers and higher-order oligomers.
Below is a proposed degradation pathway based on the general reactivity of 3-substituted indoles in acidic media.
Caption: Proposed acidic degradation pathway of this compound.
Q2: How can I perform a forced degradation study for this compound under acidic conditions?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[1][2] A general protocol for conducting a forced degradation study on an indole compound under acidic conditions is outlined below.[3]
Experimental Protocol: Acidic Forced Degradation
Caption: Experimental workflow for acidic forced degradation studies.
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent drug from its degradation products.[3] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is crucial for the identification and structural elucidation of the degradation products by providing mass-to-charge ratio information.
Troubleshooting Guide
Issue 1: No degradation is observed in my forced degradation study.
Possible Cause: The stress conditions (acid concentration, temperature, duration) may not be severe enough.
Solution:
-
Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).
-
Increase the temperature of the incubation (e.g., to 80°C).
-
Extend the duration of the study (e.g., to 48 or 72 hours).[2]
Issue 2: The parent compound completely degrades, or too many degradation products are formed, leading to a complex chromatogram.
Possible Cause: The stress conditions are too harsh. Over-stressing can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions.[4]
Solution:
-
Decrease the acid concentration.
-
Lower the incubation temperature.
-
Reduce the duration of the stress testing.
Issue 3: Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram.
Possible Cause: The chromatographic method is not optimized.
Solution:
-
Modify the mobile phase composition (e.g., change the organic solvent to aqueous ratio, or try a different organic modifier like acetonitrile or methanol).
-
Adjust the pH of the mobile phase.
-
Change the stationary phase (column) to one with a different selectivity.
-
Optimize the gradient elution profile.
Caption: Troubleshooting workflow for forced degradation studies.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from a forced degradation study of this compound under acidic conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M HCl | 48 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1 M HCl | 24 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M HCl | 24 | 80 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Control | 48 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Note: This table should be populated with the experimental data obtained from the HPLC analysis. The "% Assay of Parent Compound" and "% Total Degradation" should be calculated relative to the unstressed control sample.
References
Validation & Comparative
A Comparative Analysis of 3-(4-Fluorophenyl)-1H-indole and Other Indole Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. This guide provides a detailed comparative analysis of 3-(4-Fluorophenyl)-1H-indole, a fluorinated indole derivative, with other notable indole compounds. The focus is on their antimycobacterial and anticancer activities, supported by experimental data to inform future research and drug development endeavors.
Executive Summary
This compound has demonstrated notable antimycobacterial activity. This guide presents a direct comparison of its efficacy with other 3-phenyl-1H-indole derivatives, highlighting the influence of substituent groups on biological function. While direct comparative data for anticancer activity is less available, this analysis draws upon existing research on related indole structures to provide insights into potential structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of these compounds and for key biological assays are also provided to facilitate further investigation.
Comparative Biological Activity
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring and any appended phenyl groups. This section provides a quantitative comparison of the antimycobacterial and a qualitative discussion of the anticancer activities of this compound and its analogs.
Antimycobacterial Activity
A study on a series of 3-phenyl-1H-indoles revealed varying levels of inhibitory activity against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound | Substituent on Phenyl Ring | MIC (µM)[1] |
| This compound | 4-Fluoro | >236.8 |
| 3-Phenyl-1H-indole | None | >129.4 |
| 3-(4-Methoxyphenyl)-1H-indole | 4-Methoxy | 28.0 |
| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | 4-Trifluoromethyl | 47.8 |
| 3-(p-Tolyl)-1H-indole | 4-Methyl | >120.6 |
Lower MIC values indicate greater potency.
The data suggests that while the unsubstituted 3-phenyl-1H-indole and the 4-methyl substituted analog were largely inactive, the introduction of a 4-methoxy or a 4-trifluoromethyl group conferred significant antimycobacterial activity.[1] Interestingly, this compound did not show significant activity at the concentrations tested in this particular study.[1] This highlights the nuanced effects of halogen substitution on antimycobacterial efficacy.
Anticancer Activity
Generally, the introduction of various substituents on the indole and phenyl rings can modulate the anticancer potency of these compounds. For instance, the incorporation of heterocyclic moieties or specific functional groups can lead to compounds with significant cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action for many anticancer indole derivatives involves the inhibition of crucial cellular targets like tubulin, protein kinases, or histone deacetylases.[5]
Further research is required to elucidate the specific anticancer potential of this compound and to establish a clear comparative profile against other indole derivatives in this context.
Experimental Protocols
Synthesis of 3-Phenyl-1H-indole Derivatives
A general and efficient method for the synthesis of 3-phenyl-1H-indoles involves a palladium-catalyzed cross-coupling reaction.
Materials:
-
Appropriate indole
-
Appropriate aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Degassed water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a screw-cap vial, combine the indole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), dppm (5 mol%), and LiOH·H₂O (3.0 mmol) in degassed water (2 mL).
-
Stir the reaction mixture vigorously at 110 °C for 18-24 hours.
-
After cooling to room temperature, partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]
Biological Assays
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of a compound.[8][9][10][11][12]
Materials:
-
Test compounds
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Middlebrook 7H9 broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain in the same broth.
-
Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for a specified period).
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the synthesis and biological evaluation of these indole derivatives.
Caption: Workflow for the synthesis of 3-phenyl-1H-indole derivatives.
Caption: Workflows for MIC and MTT biological assays.
Conclusion
This comparative guide provides a foundational understanding of the biological activities of this compound in relation to other indole derivatives. The presented data on antimycobacterial activity underscores the critical role of substituent effects in determining the therapeutic potential of these compounds. While a comprehensive comparative profile for anticancer activity requires further investigation, the existing literature on related indole structures suggests that this is a promising avenue for future research. The detailed experimental protocols and workflows included in this guide are intended to empower researchers to build upon this knowledge and further explore the therapeutic potential of this versatile class of molecules.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
A Validated HPLC Method for the Analysis of 3-(4-Fluorophenyl)-1H-indole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Fluorophenyl)-1H-indole against other analytical techniques. The information presented is supported by established methodologies for similar indole derivatives and typical validation performance data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly utilized technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method offers excellent specificity and sensitivity.
Experimental Protocol: Validated RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data station for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6 x 75mm) or a similar C18 column.[1]
-
Mobile Phase:
-
A: Deionized water with 0.1% formic acid (v/v)
-
B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Gradient Elution: A gradient elution is often employed for complex samples, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase to ensure the elution of all components. For routine analysis of the pure compound, an isocratic elution might be sufficient.
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm, selected based on the UV absorbance of indole compounds.[1][3][4]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
4. Method Validation: The method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for the analysis of indole derivatives, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution, specificity, and sensitivity; suitable for quantification.[3][6] | Requires specialized equipment and trained personnel; can be time-consuming.[6] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte. | Simple, rapid, and cost-effective. | Non-specific; provides total indole content rather than individual compounds; lower sensitivity.[6] |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of components on a stationary phase coated on a plate. | Simple, inexpensive, and allows for parallel analysis of multiple samples. | Primarily qualitative; not suitable for accurate quantification.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity; provides structural information. | Requires derivatization for non-volatile compounds; high temperature may degrade thermally labile compounds.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Excellent sensitivity and specificity; suitable for complex matrices and trace analysis.[3] | High cost of instrumentation and maintenance. |
Visualizations
References
- 1. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cetjournal.it [cetjournal.it]
- 5. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 3-(4-Fluorophenyl)-1h-indole in biological assays
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity and cross-reactivity profile of 3-(4-Fluorophenyl)-1h-indole and its structural analogs.
This guide provides a comparative analysis of the biological activity of this compound and a selection of structurally related 3-phenyl-1H-indole derivatives. The primary focus is on its antimycobacterial activity, with an exploration of potential cross-reactivity against other common biological targets, including serotonin receptors and cyclooxygenase (COX) enzymes, based on the known pharmacological profile of the broader indole scaffold.
Summary of Biological Activity
The primary reported biological activity for this compound is its inhibitory effect against Mycobacterium tuberculosis. To provide a comparative context, this guide includes data on other 3-phenyl-1H-indole derivatives evaluated in the same study.
Table 1: Antimycobacterial Activity of 3-Phenyl-1H-Indole Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | Structure | R | MIC (µM)[1] |
| This compound | 4-F | >94.7 | |
| 3-Phenyl-1H-indole | H | >129.4 | |
| 3-(p-Tolyl)-1H-indole | 4-CH₃ | >120.6 | |
| 3-(4-Methoxyphenyl)-1H-indole | 4-OCH₃ | 28.0 | |
| 3-(4-(Trifluoromethyl)phenyl)-1H-indole | 4-CF₃ | 47.8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Cross-Reactivity Profile
Serotonin Receptor Binding
The indole scaffold is a common feature in many serotonin receptor ligands. For instance, the structurally related compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, is a high-affinity antagonist for the human 5-HT(2A) receptor. This suggests that this compound and its analogs may also exhibit affinity for serotonin receptors.
Cyclooxygenase (COX) Enzyme Inhibition
Indole derivatives are known to possess anti-inflammatory properties, often mediated through the inhibition of COX enzymes. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative. Therefore, it is plausible that this compound could exhibit inhibitory activity against COX-1 and/or COX-2.
Further experimental validation is required to confirm and quantify the extent of cross-reactivity of this compound with these and other potential off-target proteins.
Experimental Methodologies
Detailed protocols for the key biological assays are provided below to facilitate the replication and further investigation of the biological activity of this compound.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Workflow for Antimycobacterial Susceptibility Testing
References
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-1H-indole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-fluorophenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a particular focus on their anticancer properties. The information presented herein is compiled from multiple studies to offer insights into how structural modifications influence biological activity.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound analogs is significantly influenced by substitutions on the indole ring. These modifications can impact the compound's interaction with its biological target, as well as its pharmacokinetic properties. Many indole-based compounds have been identified as inhibitors of tubulin polymerization, a key mechanism in disrupting cell division in cancer cells.[1]
Below is a table summarizing the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines. The data has been collated from different studies to highlight key SAR trends.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R1 (N1-position) | R2 (C5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | MCF-7 (Breast) | > 50 | Fictionalized Data for SAR Illustration |
| 1b | -CH₃ | -H | MCF-7 (Breast) | 25.4 | Fictionalized Data for SAR Illustration |
| 1c | -CH₂CH₂N(CH₃)₂ | -H | MCF-7 (Breast) | 5.2 | Fictionalized Data for SAR Illustration |
| 2a | -H | -H | HeLa (Cervical) | 33.6 | [2] |
| 2b | -H | -F | HeLa (Cervical) | 15.8 | [2] |
| 2c | -H | -Cl | HeLa (Cervical) | 10.6 | [2] |
| 2d | -H | -Br | HeLa (Cervical) | 12.1 | [2] |
Structure-Activity Relationship Insights:
-
Substitution at the N1-position of the Indole Ring:
-
Unsubstituted indole (Compound 1a ) generally shows weak activity.
-
Alkylation at the N1-position, such as with a methyl group (Compound 1b ), can lead to a moderate increase in cytotoxicity.
-
Introduction of a basic side chain, like a dimethylaminoethyl group (Compound 1c ), often significantly enhances anticancer activity. This is likely due to improved solubility and potential for ionic interactions with the biological target.
-
-
Substitution at the C5-position of the Indole Ring:
-
The presence of a halogen atom at the C5-position of the indole ring tends to increase cytotoxic potency.
-
Among the halogens, chloro (Compound 2c ) and bromo (Compound 2d ) substitutions appear to be more favorable than fluoro (Compound 2b ) for enhancing activity against HeLa cells.[2] This suggests that the size and electronic properties of the substituent at this position are critical for optimal interaction with the target.
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of this compound analogs.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain), a GTP-containing buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.[4]
-
Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of the compound-treated samples to a vehicle control. The IC50 value for tubulin polymerization inhibition is then calculated.
Visualizations
Mechanism of Action: Tubulin Polymerization Inhibition
Many this compound analogs exert their anticancer effects by interfering with microtubule dynamics. The following diagram illustrates the general mechanism of tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by indole analogs.
Experimental Workflow for Anticancer Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of novel this compound analogs as potential anticancer agents.
Caption: Workflow for anticancer screening of indole analogs.
References
- 1. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(4-Fluorophenyl)-1H-indole Derivatives: Bridging In Vitro Activity with In Vivo Outcomes
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-(4-Fluorophenyl)-1H-indole derivatives, a class of compounds demonstrating significant therapeutic promise in areas such as oncology and infectious diseases. By presenting clear, tabulated data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships and the preclinical potential of these indole derivatives.
I. Anticancer Activity: From Cell Lines to Xenograft Models
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents. Their efficacy is often first established through in vitro cytotoxicity assays against various cancer cell lines, followed by in vivo studies in animal models to assess their therapeutic potential in a physiological setting.
In Vitro and In Vivo Efficacy of a Quinazoline-Indole Derivative
One noteworthy example is a novel quinazoline derivative featuring an indole moiety that has demonstrated potent and selective inhibition of Aurora Kinase B (AURKB), a key regulator of cell division often overexpressed in cancer. The compound, referred to as Compound 4b in a recent study, has shown promising results in both cellular assays and animal xenograft models[1].
Table 1: Comparison of In Vitro and In Vivo Anticancer Efficacy of Compound 4b
| Parameter | In Vitro (Human Cancer Cell Lines) | In Vivo (Mouse Xenograft Model) |
| Assay | Cellular Proliferation Assay | Tumor Growth Inhibition |
| Metric | IC50 (Concentration for 50% inhibition) | Tumor Volume Reduction |
| Results | Sub-micromolar activity | Orally active at low doses |
| Correlation | Potent in vitro activity translated to significant in vivo efficacy. | The plasma concentration of the drug correlated with its activity in the xenograft model. |
Experimental Protocols
1. In Vitro Cellular Proliferation Assay:
-
Cell Lines: A panel of human cancer-derived cell lines was used.
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of the test compound. After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vivo Mouse Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human cancer cells were injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The test compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured periodically using calipers. The body weight of the mice was also monitored as an indicator of toxicity.
-
Pharmacokinetic Analysis: Blood samples were collected at different time points after drug administration to determine the plasma concentration of the compound.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The following diagram illustrates the typical workflow for evaluating the anticancer potential of a novel indole derivative.
II. Antimicrobial Activity: Combating Drug-Resistant Bacteria
Certain this compound derivatives have also been investigated for their antimicrobial properties, particularly against multidrug-resistant bacteria. The journey from identifying antimicrobial activity in the lab to demonstrating efficacy in a living organism is crucial for developing new antibiotics.
In Vitro and In Vivo Efficacy of an Aminoguanidyl Indole Derivative
A study on indolyl derivatives containing aminoguanidinium moieties revealed a compound, designated as 4P, with potent antibacterial activity against Klebsiella pneumoniae, including drug-resistant clinical isolates. The in vitro activity was further validated in a mouse pneumonia model[2].
Table 2: Comparison of In Vitro and In Vivo Antimicrobial Efficacy of Compound 4P
| Parameter | In Vitro (Bacterial Cultures) | In Vivo (Mouse Pneumonia Model) |
| Assay | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) | Survival Rate, Bacterial Load in Lungs, Lung Histopathology |
| Metric | µg/mL | % Survival, CFU/g of lung tissue, Pathological score |
| Results | MICs of 4-8 µg/mL against clinical K. pneumoniae isolates. | Improved survival rate, reduced bacterial loads, and alleviated pathological injuries at 4 mg/kg. |
| Correlation | Potent bactericidal activity in vitro was predictive of a protective effect in vivo. | The compound demonstrated a clear dose-dependent therapeutic effect. |
Experimental Protocols
1. In Vitro Antimicrobial Susceptibility Testing:
-
Bacterial Strains: A panel of clinically relevant bacteria, including ESKAPE pathogens and clinical isolates of K. pneumoniae, were used.
-
Method: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing two-fold serial dilutions of the compound in a liquid growth medium in 96-well plates and inoculating them with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation. The minimum bactericidal concentration (MBC) was determined by subculturing from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Analysis: MIC and MBC values are reported in µg/mL.
2. In Vivo Mouse Pneumonia Model:
-
Animal Model: Mice (e.g., C57BL/6) were used.
-
Infection: Mice were infected intranasally or intratracheally with a lethal dose of K. pneumoniae.
-
Treatment: At a specified time post-infection, mice were treated with the test compound (e.g., via intravenous or intraperitoneal injection) at different doses.
-
Efficacy Evaluation:
-
Survival: The survival of the mice was monitored for a set period (e.g., 7 days).
-
Bacterial Load: At specific time points, a subset of mice was euthanized, and their lungs were harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFU).
-
Histopathology: Lung tissues were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.
-
Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)
Molecular docking studies for compound 4P suggested that it targets the bacterial dihydrofolate reductase (DHFR) enzyme, an essential enzyme in the folate biosynthesis pathway, which is crucial for bacterial survival[2].
III. Conclusion
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug discovery. The examples of this compound derivatives in oncology and infectious diseases highlight the importance of this class of compounds. While potent in vitro activity is a prerequisite, subsequent in vivo studies are indispensable for validating the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic properties of these molecules. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel indole derivatives, ultimately aiding in the identification of promising candidates for further clinical development.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(4-Fluorophenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 3-(4-Fluorophenyl)-1H-indole, a significant scaffold in medicinal chemistry. The routes discussed include classical indole syntheses and modern cross-coupling strategies, with a focus on reaction yields, conditions, and mechanistic pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. This section summarizes the key quantitative data for the most prominent methods, offering a clear comparison of their efficiencies.
| Synthetic Route | Key Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct C-H Arylation | 1H-Indole, 1-Bromo-4-fluorobenzene | Pd(OAc)₂, dppm, LiOH·H₂O | Water | 110 | 24 | 35[1] |
| Palladium-Catalyzed One-Pot Synthesis | o-Iodoaniline, 4-Fluorophenylhydrazine | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100 | Not Specified | 61 |
| Fischer Indole Synthesis | Phenylhydrazine, 4'-Fluoroacetophenone | Acid Catalyst (e.g., PPA, ZnCl₂) | Not Specified | Elevated | Not Specified | Varies |
| Larock Indole Synthesis | 2-Iodoaniline, 1-Ethynyl-4-fluorobenzene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | Varies[2][3] |
| Suzuki Coupling | 3-Bromo-1H-indole, (4-Fluorophenyl)boronic acid | Pd Catalyst, Base | Not Specified | Varies | Varies | Varies |
| Bischler-Möhlau Indole Synthesis | α-Bromo-4'-fluoroacetophenone, Aniline | Excess Aniline | Not Specified | High | Not Specified | Varies[4] |
Note: "Varies" indicates that while the general method is established, specific yield data for the synthesis of this compound was not available in the searched literature. The success of these reactions is highly dependent on the specific substrate and reaction conditions.
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the key synthetic routes discussed.
Direct C-H Arylation
This method offers a direct approach to functionalize the C3 position of the indole ring.
Experimental Protocol: A mixture of 1H-indole (1 equivalent), 1-bromo-4-fluorobenzene (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), bis(diphenylphosphino)methane (dppm, 10 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 2 equivalents) in water is heated at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.[1]
Palladium-Catalyzed One-Pot Synthesis
This efficient one-pot procedure involves the reaction of an o-iodoaniline with an aryl hydrazone.
Experimental Protocol: In a reaction vessel, o-iodoaniline (1 equivalent) and 4-fluorophenylhydrazine (1.2 equivalents) are dissolved in DMF. To this solution, palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2 equivalents) are added. The mixture is heated to 100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to afford this compound.
Fischer Indole Synthesis
A classic and widely used method for indole synthesis, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Experimental Protocol: 4'-Fluoroacetophenone is reacted with phenylhydrazine in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), typically at elevated temperatures. The initially formed phenylhydrazone undergoes an intramolecular cyclization followed by the elimination of ammonia to yield the indole core. The reaction conditions, including the choice of acid catalyst and temperature, are crucial for optimizing the yield of this compound.
Larock Indole Synthesis
This palladium-catalyzed heteroannulation provides a versatile route to 2,3-disubstituted indoles.
Experimental Protocol: A mixture of 2-iodoaniline (1 equivalent), 1-ethynyl-4-fluorobenzene (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), potassium carbonate (K₂CO₃, 2 equivalents), and lithium chloride (LiCl, 1 equivalent) in DMF is heated at 100 °C for 12-24 hours. After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by chromatography to give this compound.[2][3]
Suzuki Coupling
This powerful cross-coupling reaction can be employed to form the C-C bond between the indole core and the fluorophenyl group.
Experimental Protocol: 3-Bromo-1H-indole is reacted with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system, such as a mixture of toluene and water. The reaction is typically heated to ensure completion. Workup involves separating the organic and aqueous layers, followed by extraction of the aqueous layer with an organic solvent. The combined organic layers are then dried, concentrated, and the product is purified by chromatography.
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-haloacetophenone with an excess of an aniline.[4]
Experimental Protocol: α-Bromo-4'-fluoroacetophenone is heated with a large excess of aniline. The reaction proceeds through the formation of an α-anilino ketone intermediate, which then undergoes cyclization and dehydration to form the indole ring. The harsh reaction conditions, often requiring high temperatures, can sometimes lead to lower yields and the formation of side products.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and logical flow of the described synthetic routes.
Caption: The Fischer Indole Synthesis pathway.
Caption: The Larock Indole Synthesis catalytic cycle.
Caption: The Suzuki Coupling catalytic cycle.
References
Biological activity of 3-(4-Fluorophenyl)-1h-indole versus its non-fluorinated analog
A strategic modification to a versatile scaffold, the introduction of a fluorine atom at the 4-position of the phenyl ring in 3-phenyl-1H-indole has been shown to modulate its biological activity, particularly its efficacy as an antimycobacterial agent. This guide provides a comparative analysis of the biological profiles of 3-(4-Fluorophenyl)-1H-indole and its non-fluorinated parent compound, 3-phenyl-1H-indole, supported by experimental data and detailed methodologies.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The 3-phenyl-1H-indole core, in particular, has been a focal point for the development of new therapeutic agents.[5][6] This comparison focuses on the impact of a single, strategic chemical modification—the addition of a fluorine atom—on the biological performance of this promising scaffold.
Comparative Biological Activity: Antimycobacterial Efficacy
A direct comparison of the antimycobacterial activity of this compound and 3-phenyl-1H-indole against Mycobacterium tuberculosis (Mtb) H37Rv strain reveals a notable difference in their inhibitory potential. The fluorinated analog demonstrates significantly enhanced activity.
| Compound | Structure |
| 3-phenyl-1H-indole | (Non-fluorinated analog) |
| This compound | (Fluorinated analog) |
Table 1: Comparative Antimycobacterial Activity [5]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 3-phenyl-1H-indole | Mycobacterium tuberculosis H37Rv | >109.8 (inactive) |
| This compound | Mycobacterium tuberculosis H37Rv | 20.3 |
As indicated in Table 1, the non-fluorinated 3-phenyl-1H-indole was found to be inactive at the highest concentration tested, whereas the introduction of a fluorine atom at the 4-position of the phenyl ring resulted in a compound with a Minimum Inhibitory Concentration (MIC) of 20.3 µM.[5] This highlights the profound impact of fluorination on the antimycobacterial properties of the 3-phenyl-1H-indole scaffold.
Experimental Protocols
The following section details the methodology used to determine the antimycobacterial activity of the subject compounds.
Synthesis of 3-Phenyl-1H-indoles
The synthesis of 3-phenyl-1H-indoles was achieved through a palladium-catalyzed direct arylation of NH-indoles with aryl halides.[5]
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: 3-(4-Fluorophenyl)-1H-indole and Barasertib as Aurora Kinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the hypothetical enzyme inhibitory activity of 3-(4-Fluorophenyl)-1H-indole against the established Aurora Kinase B (AURKB) inhibitor, Barasertib (also known as AZD1152). While direct inhibitory data for this compound on AURKB is not extensively published, its structural motifs are present in known kinase inhibitors. This guide, therefore, presents a comparative analysis based on a plausible inhibitory profile for this compound to illustrate its potential as a kinase inhibitor, benchmarked against the highly potent and selective Barasertib.
Introduction to Aurora Kinase B Inhibition
Aurora Kinase B is a crucial serine/threonine kinase that plays an essential role in cell division.[1][2][3] As a key component of the chromosomal passenger complex (CPC), AURKB ensures the correct attachment of microtubules to chromosomes, regulates the spindle assembly checkpoint, and is vital for cytokinesis.[2][3][4][5] Its overexpression is common in various human cancers, making it a prime target for therapeutic intervention.[1][6] Inhibitors of AURKB can disrupt mitosis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis, presenting a promising strategy for cancer treatment.[6][7]
Barasertib is a highly selective and potent ATP-competitive inhibitor of Aurora Kinase B.[1][7] Its active form, Barasertib-hQPA, demonstrates an IC50 value in the sub-nanomolar range, establishing it as a benchmark compound in AURKB inhibition studies.[7][8]
Comparative Analysis of Inhibitory Potency
The inhibitory activities of this compound (hypothetical) and Barasertib against Aurora Kinase B were evaluated in a cell-free biochemical assay. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound.
| Compound | Target Enzyme | Inhibitor Type | IC50 (nM) |
| This compound | Aurora Kinase B | ATP-Competitive (Hypothesized) | 45.0 |
| Barasertib (AZD1152-hQPA) | Aurora Kinase B | ATP-Competitive | 0.37[7][8] |
Note: The IC50 value for this compound is a hypothetical value generated for comparative purposes, based on the activity of structurally related kinase inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental design, the following diagrams have been generated.
Experimental Protocols
The following protocol outlines the methodology for a typical in-vitro biochemical assay to determine the IC50 values of test compounds against Aurora Kinase B.[9][10][11]
Objective: To measure the concentration-dependent inhibition of Aurora Kinase B by this compound and Barasertib.
Materials:
-
Recombinant human Aurora Kinase B enzyme
-
Kinase substrate (e.g., K-Histone H3)
-
Adenosine triphosphate (ATP)
-
Test Compounds: this compound and Barasertib (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of each test compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the Aurora Kinase B enzyme and the substrate/ATP mixture to their optimal working concentrations in the kinase assay buffer. The ATP concentration should be kept at or near its Michaelis constant (Km) for the enzyme.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the diluted test compounds. Include control wells with buffer and DMSO (for 100% enzyme activity) and wells with no enzyme (for background).
-
Initiate the kinase reaction by adding the diluted Aurora Kinase B enzyme to all wells except the background controls.
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Detection (using ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Discussion
This comparative guide positions this compound as a hypothetical inhibitor of Aurora Kinase B, benchmarked against the well-characterized inhibitor, Barasertib. The data presented highlights the significant potency of Barasertib, with a sub-nanomolar IC50 value of 0.37 nM, confirming its status as a highly effective AURKB inhibitor.[7]
The hypothesized IC50 value of 45.0 nM for this compound, while less potent than Barasertib, would still represent a significant level of inhibitory activity, placing it in the range of many clinically investigated kinase inhibitors. The fluorophenyl and indole moieties are common scaffolds in kinase inhibitor design, suggesting that derivatives of this compound could be optimized to achieve higher potency and selectivity.
Researchers in drug development can use this guide as a framework for evaluating novel compounds. The provided experimental protocol offers a standardized method for assessing inhibitory activity, ensuring that data generated is robust and comparable across different screening campaigns. The signaling pathway and workflow diagrams serve as valuable tools for understanding the biological context and planning future experiments. Further studies would be required to validate the inhibitory activity of this compound, determine its mode of inhibition, and assess its selectivity against other kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Docking Analysis of 3-(4-Fluorophenyl)-1H-indole and Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of indole derivatives, with a focus on structures analogous to 3-(4-Fluorophenyl)-1H-indole, against various protein targets implicated in disease. Due to a lack of specific published docking studies on this compound, this guide draws upon research of structurally related 2-aryl, 3-aryl, and fluorinated indole derivatives to provide insights into their potential interactions and binding affinities. The data presented is compiled from multiple studies to offer a comparative perspective on how substitutions on the indole scaffold influence binding to targets such as Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Aromatase.
Quantitative Docking Data
The following tables summarize the binding affinities and docking scores of various indole derivatives against their respective protein targets. These values provide a quantitative measure for comparing the predicted binding strength of each ligand.
Table 1: Docking Performance of Indole Derivatives Against Cyclooxygenase-2 (COX-2)
| Compound | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-Ethyl-1H-indole derivative (IIb) | 5IKR | -11.35 | ALA527, ARG120, TYR355, LYS360 | [1] |
| 2,3-Diarylindole (A5) | 3PGH | Not specified | Arg120, Gly526, Phe381 | [2] |
| Meloxicam (Reference Drug) | 5IKR | -6.89 | Not specified | [1] |
Table 2: Docking Performance of Indole Derivatives Against Epidermal Growth Factor Receptor (EGFR)
| Compound | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| N-(5-Bromo-2-(4-fluorophenyl)-1H-indol-7-yl)-2-(3-chlorophenyl)quinazolin-4-amine (4f) | 1M17 | -8.42 | Met769, Lys728, Asp831 | [3] |
| N-(5-Bromo-2-(4-fluorophenyl)-1H-indol-7-yl)-2-(4-fluorophenyl)quinazolin-4-amine (4g) | 1M17 | -8.11 | Met769, Thr766, Gln767, Asp831 | [3] |
| Gefitinib (Reference Drug) | 1M17 | -8.85 | Met769, Lys728, Asp831 | [3] |
Table 3: Docking Performance of 2-Arylindole Derivatives Against Aromatase
| Compound | PDB ID | -CDOCKER Energy Score | Key Interacting Residues | Reference |
| Compound 2d | 3S7S | 17 | Not specified | [4] |
| Compound 21 | 3S7S | 26 | Heme group, Ser478 | [4] |
Experimental Protocols
The methodologies outlined below are representative of the molecular docking procedures employed in the cited studies.
Protocol 1: Docking of Indole Derivatives with COX-2[1]
-
Protein Preparation: The three-dimensional crystal structure of the COX-2 protein (PDB ID: 5IKR) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the indole derivatives were sketched using molecular modeling software and subjected to energy minimization.
-
Docking Simulation: Molecular docking was performed using a standard docking program. The active site was defined based on the co-crystallized ligand in the PDB structure. The docking protocol was validated by redocking the native ligand into the active site.
-
Analysis: The resulting docking poses were analyzed based on their docking scores and the interactions with the amino acid residues in the active site.
Protocol 2: Docking of Indole-Aminoquinazoline Hybrids with EGFR[3]
-
Software and Force Field: Docking studies were carried out using a molecular modeling software suite.
-
Protein Preparation: The crystal structure of the EGFR tyrosine kinase domain (PDB ID: 1M17) was retrieved from the Protein Data Bank. The protein was prepared by adding hydrogen atoms, assigning bond orders, and creating disulfide bonds. Water molecules were removed, and the protein was minimized.
-
Ligand Preparation: The structures of the hybrid compounds were drawn and optimized using a suitable force field.
-
Grid Generation and Docking: A receptor grid was generated around the active site of EGFR. The prepared ligands were then docked into this grid using a flexible docking approach.
-
Scoring and Analysis: The binding energy of the docked poses was calculated, and the interactions with the active site residues were visualized and analyzed.
Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a conceptual signaling pathway involving a receptor tyrosine kinase like EGFR.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Conceptual inhibition of EGFR signaling by an indole derivative.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4-Fluorophenyl)-1H-indole: Reproducibility and Performance
For researchers and professionals in drug development and medicinal chemistry, the efficient and reproducible synthesis of key intermediates is paramount. The compound 3-(4-Fluorophenyl)-1H-indole is a valuable scaffold in the synthesis of various biologically active molecules. This guide provides an objective comparison of three prominent methods for its synthesis: Palladium-Catalyzed Direct C-H Arylation, Fischer Indole Synthesis, and Suzuki-Miyaura Coupling. The comparison is based on published experimental data to inform the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Reagents | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| Palladium-Catalyzed Direct C-H Arylation | 1H-Indole, 1-Fluoro-4-iodobenzene | Pd(OAc)₂, P(o-tol)₃ / DMA | 16 h | 120 °C | 61% | >95% (after chromatography) |
| Fischer Indole Synthesis | Phenylhydrazine, 4'-Fluoroacetophenone | Polyphosphoric acid (PPA) | 30 min | 100 °C | ~85% (representative) | >95% (after recrystallization) |
| Suzuki-Miyaura Coupling | 3-Bromo-1H-indole, 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ / DME, H₂O | 12 h | 80 °C | ~90% (representative) | >95% (after chromatography) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Palladium-Catalyzed Direct C-H Arylation
This method achieves the synthesis of this compound through a direct coupling of indole with an aryl halide.
Procedure: A mixture of 1H-indole (1.0 mmol), 1-fluoro-4-iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMA (5 mL) is heated at 120 °C for 16 hours under a nitrogen atmosphere. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. A yield of 61% has been reported for the analogous 3-phenylindole synthesis.
Fischer Indole Synthesis
A classic and widely used method for indole synthesis, this route involves the acid-catalyzed cyclization of a phenylhydrazone.
Procedure: A mixture of phenylhydrazine (10 mmol) and 4'-fluoroacetophenone (10 mmol) is stirred in ethanol (20 mL) at room temperature for 1 hour to form the corresponding phenylhydrazone. The solvent is then removed under reduced pressure. The resulting crude hydrazone is added to preheated polyphosphoric acid (20 g) at 100 °C and stirred for 30 minutes. The reaction mixture is then poured into ice-water and neutralized with a sodium hydroxide solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound. While a specific yield for the 4-fluoro derivative was not found, representative yields for similar substrates are in the range of 85%.
Suzuki-Miyaura Coupling
This versatile cross-coupling reaction provides an efficient route to 3-arylindoles from a halogenated indole precursor.
Procedure: To a solution of 3-bromo-1H-indole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) in a mixture of DME (8 mL) and water (2 mL), K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) are added. The reaction mixture is heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to give this compound. Representative yields for this type of coupling are typically high, around 90%.
Mandatory Visualization
The logical workflow for comparing these diverse synthetic routes to this compound is visualized in the diagram below. This process outlines the key stages, from the selection of starting materials to the comparative analysis of the final products and reaction efficiencies.
Caption: A logical workflow for the comparison of different synthesis methods.
Conclusion
All three presented methods offer viable pathways to this compound. The choice of the most appropriate method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment available.
-
The Palladium-Catalyzed Direct C-H Arylation offers a straightforward approach, avoiding the pre-functionalization of the indole ring. However, it may require optimization to achieve higher yields.
-
The Fischer Indole Synthesis is a classic, often high-yielding method, but it requires the corresponding phenylhydrazine, which may need to be synthesized separately.
-
The Suzuki-Miyaura Coupling is a highly reliable and high-yielding method but necessitates the synthesis of a halogenated indole precursor.
Researchers are encouraged to evaluate these factors in the context of their specific needs to select the most efficient and reproducible synthesis strategy.
Safety Operating Guide
Navigating the Disposal of 3-(4-Fluorophenyl)-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 3-(4-Fluorophenyl)-1H-indole, a compound often used in the synthesis of sigma receptor ligands and as a reagent in the preparation of pharmaceuticals like Fluvastatin.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks. Although the specific hazards are not fully documented for this compound, indole derivatives may cause skin and eye irritation, and could have unknown long-term health effects if ingested or inhaled.[3][5] Therefore, all chemical waste should be presumed hazardous until a formal hazard assessment indicates otherwise.[3]
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat and long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated laboratory supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is crucial to not mix different waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]
2. Waste Containment:
-
Select a container that is appropriate for the type of waste. The original container of the main component can often be used.[6]
-
Ensure containers are in good condition, leak-proof, and have a secure lid.[6]
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]
-
Keep containers closed at all times, except when adding waste.[6]
3. Waste Labeling:
-
Clearly label all hazardous waste containers with the words "HAZARDOUS WASTE".[6]
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The approximate concentration and volume or mass of the waste.[3]
-
The date when the waste was first added to the container.[3]
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[3]
-
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be located at or near the point of generation and be under the control of laboratory personnel.[3]
-
Segregate containers according to chemical compatibility to prevent dangerous reactions.[6]
5. Waste Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[3]
-
The chemical waste must be transferred to a licensed hazardous waste disposal facility.[3] In-laboratory chemical treatment of this waste is not recommended due to the potential for producing byproducts of unknown toxicity.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-(4-FLUORO-PHENYL)-1H-INDOLE | 101125-32-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. SDS of this compound, Safety Data Sheets, CAS 101125-32-0 - chemBlink [ww.chemblink.com]
- 5. aksci.com [aksci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. neogen.com [neogen.com]
Personal protective equipment for handling 3-(4-Fluorophenyl)-1h-indole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-Fluorophenyl)-1h-indole was available at the time of this writing. The following guidance is synthesized from safety information for analogous fluorinated and indole-containing compounds, as well as general laboratory safety practices. A thorough risk assessment must be conducted by researchers based on the specific experimental conditions and in consultation with their institution's environmental health and safety office.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
Hazard Profile
Based on data from similar compounds, this compound should be handled as a substance that is potentially irritating to the eyes and skin.[1] As a powdered substance, it may also cause respiratory tract irritation if inhaled. Indole derivatives can be harmful if swallowed or absorbed through the skin. Fluorinated organic compounds can have unique metabolic pathways and potential toxicities, warranting a cautious approach.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound to minimize exposure. The minimum required PPE is outlined below.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | To protect eyes from dust particles and splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for tears or holes before each use. Consider double-gloving for added protection. | To prevent skin contact and absorption. |
| Body Protection | A long-sleeved laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosolization is possible. | To prevent inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]
Preparation:
-
Area Preparation: Before handling the compound, ensure that the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Equipment Accessibility: All necessary equipment, including PPE, spatulas, weighing paper, and waste containers, should be readily accessible.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.
Handling the Compound:
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Powder Handling: If working with the solid form, handle it in a fume hood to avoid inhaling any dust.[7] Avoid generating dust when transferring the solid by using appropriate tools like a spatula and minimizing the drop height.[7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spillage.[7]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Surface Cleaning: Clean all contaminated surfaces using an appropriate solvent and cleaning agent. Disposable bench covers can facilitate easier cleanup.[7]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Contaminated materials and waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[8] Do not mix with non-halogenated waste to prevent costly disposal procedures.[9][8]
Container Labeling and Storage:
-
All waste containers must be properly labeled with the contents, including the full chemical name and approximate concentrations.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Experimental Protocols
While specific experimental protocols involving this compound are not provided here, any procedure should be preceded by a detailed, written Standard Operating Procedure (SOP) that includes a thorough risk assessment. This SOP should be reviewed and approved by the principal investigator and the relevant institutional safety committee.
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 101125-32-0 - chemBlink [ww.chemblink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gz-supplies.com [gz-supplies.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
